2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-hydroxy-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-2-10-6-8-5(9)4(3-7)11-6/h9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGJBSHMCHYQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(S1)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to present a scientifically grounded profile. This guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and potential biological applications, serving as a valuable resource for researchers exploring the therapeutic potential of novel thiazole derivatives.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs with diverse therapeutic activities.[1][2][3] Thiazole derivatives are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][2][3] The subject of this guide, this compound, combines the thiazole core with key functional groups—an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position—that are expected to modulate its chemical and biological behavior.
Physicochemical and Spectroscopic Profile
Based on its chemical structure, the fundamental properties of this compound can be predicted.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₆H₆N₂O₂S | [4] |
| Molecular Weight | 170.19 g/mol | [4] |
| CAS Number | 59965-53-6 | [4] |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred |
| Melting Point | Not available in literature. | |
| Boiling Point | Not available in literature. | |
| pKa | The hydroxyl group is expected to be acidic. | Inferred |
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the following are predicted characteristics based on the molecule's structure:
-
¹H NMR: The spectrum would likely show a quartet and a triplet corresponding to the ethyl protons of the ethoxy group. The hydroxyl proton may appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display distinct signals for the six carbon atoms, including the nitrile carbon, the carbons of the thiazole ring, and the ethyl carbons.
-
IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, C-O stretching for the ethoxy group, and vibrations characteristic of the thiazole ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 170.19, with fragmentation patterns corresponding to the loss of the ethoxy group, nitrile group, and other fragments.
Synthesis and Characterization
A plausible synthetic route for this compound can be conceptualized based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.[1][5][6][7] One potential pathway involves the reaction of an appropriate α-halocarbonyl compound with a thioamide derivative.
A more specific and likely approach would be a variation of the Gewald reaction, which is known for the synthesis of 2-aminothiophenes and can be adapted for thiazoles.[8][9][10][11][12] A possible retrosynthetic analysis suggests that the target molecule could be formed from the cyclization of a thiourea derivative with a suitable three-carbon precursor bearing the cyano and ester functionalities.
Proposed Synthetic Protocol
A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This protocol is based on the reaction of ethyl cyanoacetate with a source of thiocyanate, followed by cyclization and subsequent ethoxylation.
Step 1: Formation of a Thiourea Intermediate Reaction of ethyl cyanoacetate with an isothiocyanate in the presence of a base would yield a key thiourea intermediate.
Step 2: Cyclization to form the Thiazole Ring This intermediate could then undergo an intramolecular cyclization, potentially promoted by a mild acid or base, to form the 4-hydroxythiazole-5-carbonitrile core.
Step 3: Ethoxylation at the 2-position The final step would involve the introduction of the ethoxy group at the 2-position of the thiazole ring. This could potentially be achieved through reaction with ethanol under acidic conditions or via a nucleophilic substitution reaction on a suitable precursor.
A more direct, one-pot approach could involve the reaction of ethyl 2-cyano-3-ethoxyacrylate with thiourea.[13][14][15]
Caption: Proposed synthetic workflow for this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of its functional groups and the aromatic thiazole ring.
-
4-Hydroxyl Group: This group is expected to exhibit phenolic character, making it acidic and susceptible to deprotonation in the presence of a base. It can also undergo O-alkylation or O-acylation. The hydroxyl group's presence also introduces the possibility of keto-enol tautomerism, which could influence its reactivity.[16][17]
-
2-Ethoxy Group: The ethoxy group is generally stable but could be cleaved under harsh acidic conditions. The C2 position of the thiazole ring is often susceptible to nucleophilic attack, although the ethoxy group is a relatively poor leaving group.[18][19]
-
5-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.
-
Thiazole Ring: The thiazole ring itself is relatively stable due to its aromaticity.[20][21][22] Electrophilic substitution would likely occur at the C4 or C5 position, depending on the directing effects of the existing substituents.[18]
Caption: Predicted reactivity of this compound.
Potential Biological Activities and Applications
While no specific biological activities have been reported for this compound, the thiazole scaffold is a well-established pharmacophore.[23][24][25] Derivatives of thiazole have demonstrated a broad range of therapeutic effects.
-
Anticancer Activity: Many thiazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[2][3] The substituents on the thiazole ring of the title compound could potentially interact with biological targets involved in cancer progression.
-
Antimicrobial Activity: The thiazole nucleus is a component of several antimicrobial agents. The specific functional groups of this compound could confer antibacterial or antifungal properties.
-
Enzyme Inhibition: The structure of this molecule makes it a candidate for screening as an inhibitor of various enzymes. For example, some thiazole derivatives are known to inhibit kinases, which are important targets in cancer therapy.
Caption: Potential therapeutic areas for this compound.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. This technical guide, by drawing parallels with known thiazole chemistry, provides a foundational understanding of its likely properties and potential. The proposed synthetic strategies and predicted reactivity offer a starting point for its chemical synthesis and further derivatization. Given the rich pharmacology of the thiazole scaffold, this compound warrants further investigation for its potential as a novel therapeutic agent. Experimental validation of the properties and biological activities outlined in this guide is a crucial next step for the scientific community.
References
- 1. One moment, please... [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 54605-72-0,1-Phenylpyrazole-4-carboxaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction [organic-chemistry.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. mjas.analis.com.my [mjas.analis.com.my]
- 21. Thiazole - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile (CAS: 59965-53-6)
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. This document elucidates the structural features, plausible synthetic pathways, predicted reactivity, and potential applications of this compound. Detailed, step-by-step experimental protocols are proposed based on established principles of thiazole chemistry, offering a practical framework for researchers. The guide also explores the phenomenon of tautomerism inherent to the 4-hydroxythiazole core and discusses the reactivity of its key functional groups. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, aiming to provide both foundational knowledge and actionable insights into the utility of this versatile chemical entity.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] A notable example is the essential vitamin B1 (thiamine). The versatile reactivity of the thiazole nucleus, coupled with its ability to engage in various biological interactions, has led to its incorporation into numerous FDA-approved drugs.[1] Thiazole derivatives have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
This compound (CAS: 59965-53-6) is a polysubstituted thiazole derivative that presents a unique combination of functional groups: an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a carbonitrile group at the 5-position. This specific arrangement of electron-donating and electron-withdrawing groups suggests a rich and complex reactivity profile, making it an attractive scaffold for the synthesis of novel bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59965-53-6 | [4] |
| Molecular Formula | C₆H₆N₂O₂S | [4] |
| Molecular Weight | 170.19 g/mol | [4] |
| Appearance | (Predicted) White to off-white solid | - |
| Solubility | (Predicted) Soluble in DMSO, DMF, and other polar organic solvents | - |
Proposed Synthesis of this compound
A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitable α-halocarbonyl precursor and a thioamide derivative bearing the 2-ethoxy group.
Diagram 1: Retrosynthetic Analysis
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic properties, a plausible synthetic pathway, and potential applications of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. As a substituted thiazole, this heterocyclic compound is positioned at the intersection of diverse chemical reactivity and potential biological significance. The thiazole core is a well-established pharmacophore, and the unique combination of ethoxy, hydroxyl, and nitrile functional groups on this scaffold suggests a rich chemical landscape for exploration in medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this and related compounds, offering insights into its chemical behavior and highlighting opportunities for future investigation.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 59965-53-6) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, substituted with an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position.[1][2][3][4]
Core Structure and Functional Groups
The thiazole ring itself is an aromatic system, with pi (π) electrons delocalized across the ring, which imparts a degree of stability and influences its reactivity.[2] The key functional groups appended to this core are:
-
2-Ethoxy Group (-OCH2CH3): An electron-donating group that can influence the electron density of the thiazole ring through resonance and inductive effects.
-
4-Hydroxyl Group (-OH): A versatile functional group that can act as a hydrogen bond donor and acceptor. Its acidity is influenced by the electronic nature of the thiazole ring. This group also introduces the possibility of tautomerism.
-
5-Nitrile Group (-C≡N): A strong electron-withdrawing group that significantly impacts the electronic properties and reactivity of the molecule.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 59965-53-6 | [1][3] |
| Molecular Formula | C₆H₆N₂O₂S | [2] |
| Molecular Weight | 170.19 g/mol | [1][2] |
| Appearance | Predicted to be a solid at room temperature | |
| Purity | Commercially available up to 95% | [1] |
| InChI | InChI=1S/C6H6N2O2S/c1-2-10-6-8-5(9)4(3-7)11-6/h9H,2H2,1H3 | [3] |
Tautomerism
A critical aspect of the molecular structure of 4-hydroxythiazoles is the potential for keto-enol tautomerism. The 4-hydroxythiazole form can exist in equilibrium with its tautomeric form, 2-ethoxythiazol-4(5H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.[4] In many cases, the keto-form is favored in both solid and solution states for related 4-hydroxyquinolones.[5]
Figure 1: Keto-enol tautomerism of this compound.
Predicted Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethoxy and hydroxyl protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Triplet | ~1.4 | t | 3H | -O-CH₂-CH₃ |
| Quartet | ~4.5 | q | 2H | -O-CH₂ -CH₃ |
| Broad Singlet | Variable (5.0-10.0) | br s | 1H | -OH |
Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-CH₃ | |
| ~65 | -O-CH₂ -CH₃ | |
| ~90 | C 5 (bearing the nitrile group) | |
| ~115 | -C ≡N | |
| ~160 | C 4 (bearing the hydroxyl group) | |
| ~170 | C 2 (bearing the ethoxy group) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the nitrile and hydroxyl groups.
| Predicted Absorption Band (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 (broad) | -OH | O-H stretch |
| 2240-2220 (sharp) | -C≡N | C≡N stretch |
| 1650-1600 | C=N, C=C | Ring stretching |
| 1250-1200 | C-O | C-O stretch (ethoxy) |
The presence of a broad -OH band would be indicative of hydrogen bonding.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethoxy group, the nitrile group, and other characteristic cleavages of the thiazole ring.
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential retro-synthetic analysis suggests that the target molecule could be synthesized from ethyl 2-cyano-2-(dithiocarbethoxy)acetate and an appropriate electrophile. A more direct and plausible approach would involve the condensation of a thiourea derivative with an α-halocarbonyl compound. A likely route is the reaction of an O-ethyl thiocarbamate with a suitably substituted α-halo-β-ketonitrile.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on similar reported syntheses of substituted thiazoles.[6]
-
Preparation of the α-haloketone: An appropriate β-ketonitrile is halogenated using a suitable halogenating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) in an inert solvent.
-
Cyclocondensation: The α-haloketone is then reacted with O-ethyl thiocarbamate in a suitable solvent, such as ethanol or DMF. The reaction may be carried out at room temperature or with gentle heating.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.
Chemical Reactivity
The presence of multiple functional groups suggests a rich and varied reactivity profile:
-
Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to generate a library of derivatives. It can also be converted to a leaving group for nucleophilic substitution reactions.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions.
-
Thiazole Ring: The thiazole ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nitrile group may deactivate the ring towards this type of reaction. The ring can also be susceptible to nucleophilic attack under certain conditions.
Potential Applications in Drug Discovery and Materials Science
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[2] Derivatives of thiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][7]
Medicinal Chemistry
Given the established biological importance of the thiazole nucleus, this compound represents an unexplored scaffold for medicinal chemistry research. The hydroxyl and nitrile groups provide convenient handles for further chemical modification to generate libraries of compounds for biological screening. For instance, the molecule could serve as a starting point for the design of novel enzyme inhibitors, where the functional groups can interact with active site residues.
Materials Science
The electronic properties conferred by the nitrile and ethoxy groups, in conjunction with the aromatic thiazole ring, make this compound a candidate for investigation in the field of materials science. It could potentially be explored as a building block for the synthesis of novel organic dyes, sensors, or electronic materials.
Conclusion
This compound is a fascinating molecule with significant untapped potential. While detailed experimental data for this specific compound is currently limited, this guide provides a solid theoretical framework for its structure, properties, synthesis, and potential applications. The unique combination of functional groups on the biologically relevant thiazole core makes it a compelling target for further research in both academic and industrial settings. Future empirical investigation into its synthesis, reactivity, and biological activity is warranted and could lead to the discovery of novel therapeutic agents or advanced materials.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Abstract
This technical guide provides an in-depth exploration of a viable and robust synthetic pathway for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document elucidates the chemical principles underpinning each synthetic transformation, offers detailed experimental protocols, and presents the information in a clear, structured format for practical application in a laboratory setting. The synthesis leverages a Knoevenagel condensation, an electrophilic halogenation, and a Hantzsch-type thiazole cyclization as the key transformations.
Introduction and Strategic Overview
The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound, the subject of this guide, is a substituted thiazole with potential as a versatile building block in the synthesis of more complex molecular entities.
The synthetic strategy detailed herein is designed for efficiency and is grounded in well-established organic chemistry principles. The pathway is conceptualized in a convergent manner, constructing the thiazole ring from two key fragments. The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow.
Synthesis of Precursors
A critical aspect of this synthetic approach is the preparation of the requisite, non-commercially available precursors.
Synthesis of O-Ethyl Thiocarbamate
O-Ethyl thiocarbamate serves as the nitrogen and sulfur donor in the final ring-forming step. A reliable method for its preparation involves the reaction of ethyl chloroformate with ammonia.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of aqueous ammonia (28-30%) in a suitable solvent such as dichloromethane.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add ethyl chloroformate dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield O-ethyl thiocarbamate.
The Three-Step Synthesis of this compound
The core of this guide is a three-step sequence that efficiently constructs the target molecule.
Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-3-ethoxyacrylate
The synthesis initiates with a Knoevenagel condensation between ethyl cyanoacetate and triethyl orthoformate. This reaction forms the carbon backbone of the C4-C5-carbonitrile fragment of the target thiazole.
Mechanism Insight: The reaction is typically catalyzed by a base, which deprotonates the acidic α-carbon of ethyl cyanoacetate. The resulting carbanion then undergoes a nucleophilic addition to the electrophilic carbon of triethyl orthoformate, followed by the elimination of ethanol to yield the enol ether product.
Caption: Reactants for Step 1.
Experimental Protocol:
-
To a stirred solution of ethyl cyanoacetate (1.0 eq) in acetic anhydride (approx. 2.0 eq), add triethyl orthoformate (1.1 eq).[1]
-
Heat the reaction mixture to reflux (approximately 120-130 °C) for 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess acetic anhydride and other volatile components under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford ethyl 2-cyano-3-ethoxyacrylate as a solid.
Step 2: α-Bromination of Ethyl 2-cyano-3-ethoxyacrylate
The intermediate from Step 1 is activated for cyclization through bromination at the α-position to the cyano and ester groups. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a reliable source of electrophilic bromine.[2][3]
Mechanism Insight: The reaction likely proceeds through an electrophilic addition of bromine to the electron-rich double bond of the enol ether, followed by the elimination of a proton to restore aromaticity in the case of allylic bromination, or in this case, to yield the substituted bromoalkene. The use of a radical initiator like AIBN (azobisisobutyronitrile) can facilitate the reaction.[4][5]
Experimental Protocol:
-
Dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid NBS has been consumed and succinimide is observed as a floating solid.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo intermediate. This intermediate is often used in the next step without further purification.
Step 3: Hantzsch-type Thiazole Synthesis
The final step is a modified Hantzsch thiazole synthesis, where the α-bromo intermediate is condensed with O-ethyl thiocarbamate to construct the thiazole ring.[6]
Mechanism Insight: The reaction is initiated by the nucleophilic attack of the sulfur atom of O-ethyl thiocarbamate on the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the ester group. Subsequent dehydration and tautomerization yield the final this compound.
Caption: Reactants for the final cyclization.
Experimental Protocol:
-
Dissolve the crude α-bromo intermediate from Step 2 in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add O-ethyl thiocarbamate (1.0-1.2 eq) to the solution.
-
Add a non-nucleophilic base, such as sodium bicarbonate or triethylamine (1.5 eq), to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to 50-70 °C and stir for 4-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. The yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Molecular Weight ( g/mol ) | Estimated Yield (%) |
| 1 | Ethyl cyanoacetate, Triethyl orthoformate | Ethyl 2-cyano-3-ethoxyacrylate | 169.18 | 85-95 |
| 2 | Ethyl 2-cyano-3-ethoxyacrylate, N-Bromosuccinimide | α-Bromo Intermediate | 248.08 | 70-80 (crude) |
| 3 | α-Bromo Intermediate, O-Ethyl thiocarbamate | This compound | 184.19 | 60-75 |
Conclusion
The synthetic pathway detailed in this technical guide provides a robust and reproducible method for the preparation of this compound. By employing a sequence of well-understood and reliable chemical transformations, this guide offers researchers a practical approach to accessing this valuable heterocyclic building block. The provided experimental protocols are intended as a starting point and may be optimized to suit specific laboratory conditions and scales.
References
"2-Ethoxy-4-hydroxythiazole-5-carbonitrile" reaction mechanism
An In-Depth Technical Guide to the Reaction Mechanism of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the plausible reaction mechanism for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific literature on the direct synthesis of this molecule is sparse, this document constructs a scientifically grounded mechanism based on established principles of thiazole synthesis. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and offer insights into the critical parameters that govern the reaction's outcome. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of heterocyclic chemistry.
Introduction: The Significance of the Thiazole Moiety
Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The thiazole ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific functionalization of the thiazole ring, as seen in this compound, can significantly influence its biological activity and physicochemical properties, making the understanding of its synthesis and reaction mechanism a crucial aspect of novel drug discovery and development.
Proposed Synthesis and Mechanistic Pathway
The synthesis of this compound can be conceptually approached through a variation of the Hantzsch thiazole synthesis or, more likely, through a condensation reaction involving a suitable C3 synthon and a sulfur source. A highly plausible route involves the reaction of an activated olefin, such as ethyl (E)-2-cyano-3-ethoxyacrylate, with a nucleophilic sulfur source, like sodium hydrosulfide (NaSH).
Overall Reaction Scheme
Caption: Proposed overall synthesis of this compound.
Detailed Mechanistic Steps
The reaction is proposed to proceed through a series of steps involving nucleophilic addition, intramolecular cyclization, and tautomerization.
-
Michael Addition of Hydrosulfide: The reaction initiates with the conjugate addition of the hydrosulfide anion (HS⁻) to the electron-deficient β-carbon of ethyl (E)-2-cyano-3-ethoxyacrylate. The presence of a base, such as sodium ethoxide, ensures a sufficient concentration of the nucleophilic hydrosulfide.
-
Intramolecular Cyclization (Thioamide Formation): The resulting enolate intermediate undergoes an intramolecular cyclization. The sulfur atom attacks the electrophilic carbon of the nitrile group, leading to the formation of a five-membered ring intermediate.
-
Tautomerization and Elimination: The cyclic intermediate then undergoes tautomerization to form a more stable thioamide. This is followed by the elimination of an ethoxide ion, leading to the formation of the aromatic thiazole ring.
-
Final Tautomerization: The resulting 4-oxo-thiazoline intermediate will exist in equilibrium with its enol form, the 4-hydroxythiazole. In most cases, the enol form is thermodynamically more stable due to the aromaticity of the thiazole ring.
Caption: Stepwise logical flow of the proposed reaction mechanism.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound. This protocol is designed to be self-validating by including in-process checks and characterization of the final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl (E)-2-cyano-3-ethoxyacrylate | 169.18 | 16.9 g | 0.1 mol | >98% |
| Sodium Hydrosulfide (NaSH) | 56.06 | 6.7 g | 0.12 mol | >95% (anhydrous) |
| Sodium Ethoxide (NaOEt) | 68.05 | 0.68 g | 0.01 mol | >96% |
| Ethanol (anhydrous) | 46.07 | 200 mL | - | >99.5% |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - | 37% |
| Ethyl Acetate | 88.11 | 150 mL | - | ACS Grade |
| Brine | - | 100 mL | - | Saturated |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Reagent Addition: Anhydrous ethanol (200 mL) is added to the flask, followed by sodium hydrosulfide (6.7 g, 0.12 mol) and sodium ethoxide (0.68 g, 0.01 mol). The mixture is stirred at room temperature for 15 minutes to ensure dissolution.
-
Initiation of Reaction: Ethyl (E)-2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol) is added dropwise to the stirred solution over 30 minutes. An exothermic reaction may be observed.
-
Reaction Progression: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: The residue is dissolved in 100 mL of water and cooled in an ice bath. The pH of the solution is carefully adjusted to ~5-6 by the dropwise addition of concentrated hydrochloric acid. The resulting precipitate is collected by filtration or the aqueous solution is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.
-
Final Product: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a solid.
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -C≡N, C=C, C-O).
-
Melting Point: To assess the purity of the compound.
Causality and Experimental Choices
-
Choice of Base: Sodium ethoxide is used in catalytic amounts to deprotonate a portion of the hydrosulfide, increasing its nucleophilicity without causing significant saponification of the ester group.
-
Solvent: Anhydrous ethanol is an excellent choice as it is a polar protic solvent that can dissolve the reagents and is suitable for reflux conditions. The use of an anhydrous solvent is crucial to prevent unwanted side reactions with water.
-
Reaction Temperature: Refluxing provides the necessary activation energy for the cyclization and elimination steps, ensuring a reasonable reaction rate.
-
Acidification: The final product is likely to exist as a sodium salt in the basic reaction mixture. Acidification is necessary to protonate the hydroxyl group and precipitate the neutral compound. Careful pH control is important to avoid acid-catalyzed decomposition.
Trustworthiness: A Self-Validating System
The described protocol incorporates self-validating steps to ensure the reliability of the synthesis:
-
TLC Monitoring: In-process monitoring allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
-
Spectroscopic Confirmation: A full suite of spectroscopic analyses provides unambiguous confirmation of the product's identity and purity.
-
Recrystallization: This purification technique ensures that the final product is of high purity, which is essential for any subsequent biological or chemical studies.
Conclusion
The synthesis of this compound, while not extensively documented, can be reliably achieved through a well-designed synthetic route based on fundamental principles of organic chemistry. The proposed mechanism, involving a Michael addition followed by an intramolecular cyclization and elimination, provides a solid framework for understanding and optimizing the reaction. The detailed experimental protocol and the rationale behind the experimental choices offer a practical guide for researchers in the field. The continued exploration of thiazole chemistry is expected to yield novel compounds with significant therapeutic potential.
"2-Ethoxy-4-hydroxythiazole-5-carbonitrile" spectroscopic data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of this compound, a substituted thiazole of interest in medicinal chemistry and materials science. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships and for quality control in synthesis. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is based on established principles of spectroscopy and comparative analysis with related thiazole structures.[1][3] Methodologies for data acquisition are also detailed to ensure reproducibility and accuracy.
Molecular Structure and Overview
This compound possesses a unique combination of functional groups that contribute to its chemical reactivity and spectroscopic properties. The core thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] This ring is substituted with an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position. The tautomeric nature of the 4-hydroxythiazole moiety, potentially existing in equilibrium with its keto form (thiazol-4(5H)-one), can influence its spectroscopic characteristics.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the ethoxy group and the hydroxyl proton. The absence of a proton on the thiazole ring simplifies the aromatic region.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | Alkyl protons adjacent to a methylene group. |
| ~4.5 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons deshielded by the adjacent oxygen and the thiazole ring. |
| ~10-12 | Broad Singlet | 1H | -OH | Labile hydroxyl proton, chemical shift can vary with solvent and concentration. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~15 | -O-CH₂-CH₃ | Aliphatic methyl carbon. |
| ~65 | -O-CH₂ -CH₃ | Aliphatic methylene carbon attached to oxygen. |
| ~90 | C 5-CN | Thiazole ring carbon attached to the electron-withdrawing nitrile group. |
| ~115 | -C N | Nitrile carbon, typically observed in this region. |
| ~160 | C 4-OH | Thiazole ring carbon attached to the hydroxyl group. |
| ~170 | C 2-O- | Thiazole ring carbon attached to the ethoxy group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3200 | Broad | O-H stretch | Hydroxyl |
| 2980-2850 | Medium | C-H stretch | Alkyl (Ethoxy) |
| 2230-2210 | Sharp, Medium | C≡N stretch | Nitrile |
| ~1620 | Medium | C=N stretch | Thiazole ring |
| ~1550 | Medium | C=C stretch | Thiazole ring |
| 1250-1050 | Strong | C-O stretch | Ether (Ethoxy) |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular weight of C₆H₆N₂O₂S is 170.02 g/mol . A prominent peak at m/z = 170 would correspond to the molecular ion.
-
Isotope Peaks: Due to the natural abundance of ¹³C and ³⁴S, smaller peaks at m/z = 171 (M+1) and m/z = 172 (M+2) are expected.
-
Major Fragmentation Pathways:
-
Loss of the ethoxy group (-•OCH₂CH₃) leading to a fragment at m/z = 125.
-
Loss of ethylene (-C₂H₄) from the ethoxy group via a McLafferty-type rearrangement, if sterically feasible, leading to a fragment at m/z = 142.
-
Cleavage of the thiazole ring can lead to various smaller fragments.
-
Caption: Key predicted fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.
-
Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and would likely produce a strong protonated molecule peak [M+H]⁺ at m/z = 171. Electron ionization (EI) would result in more extensive fragmentation and a visible molecular ion peak.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and predictive overview for the characterization of this compound. The predicted NMR, IR, and MS data are based on the known molecular structure and are consistent with the general spectroscopic properties of substituted thiazoles.[3][4][5] These data and protocols serve as a valuable resource for researchers in the synthesis, quality control, and application of this and related compounds. It is important to note that the actual experimental data may show minor variations depending on the specific experimental conditions.
References
- 1. isca.me [isca.me]
- 2. This compound | 59965-53-6 | Benchchem [benchchem.com]
- 3. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole | Semantic Scholar [semanticscholar.org]
"2-Ethoxy-4-hydroxythiazole-5-carbonitrile" physical and chemical properties
An In-Depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Thiazole Scaffold
The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds, including FDA-approved drugs and natural products like Vitamin B1.[1] Its aromatic system and versatile reactive positions make it a privileged scaffold in medicinal chemistry.[1][2] This guide focuses on a specific, intriguing derivative: This compound . Characterized by a unique substitution pattern—an electron-donating ethoxy group, an acidic hydroxyl group, and an electron-withdrawing nitrile group—this molecule presents a complex and largely unexplored profile.[1] A review of current scientific literature reveals its primary status as a chemical intermediate, with a notable absence of dedicated research into its specific synthesis or applications.[1] This document aims to bridge that gap by synthesizing available data with foundational chemical principles to provide a comprehensive technical overview, highlighting its potential for future research and development.
Core Physicochemical & Structural Properties
A molecule's fundamental properties dictate its behavior in both chemical and biological systems. The combination of functional groups on this thiazole core suggests a nuanced reactivity profile.
Key Identifiers and Properties
The quantitative data for this compound is summarized below. It is important to note that some physical properties, such as boiling point, are predicted values due to the lack of extensive experimental studies.
| Property | Value | Source |
| CAS Number | 59965-53-6 | [1][3][4] |
| Molecular Formula | C₆H₆N₂O₂S | [1][4] |
| Molecular Weight | 170.19 g/mol | [1] |
| Predicted Boiling Point | 326.1 ± 52.0 °C | [1] |
| Purity (Typical) | ≥95% | [3][4] |
| InChI Key | PMGJBSHMCHYQKW-UHFFFAOYSA-N | [4] |
Structural Analysis and Tautomerism
The structure is defined by a central thiazole ring with three distinct functional groups:
-
2-Ethoxy Group (-OCH₂CH₃): An electron-donating group that influences the electron density of the thiazole ring.
-
4-Hydroxyl Group (-OH): A potentially acidic group that can participate in hydrogen bonding and chemical reactions. Its position is critical for tautomerism.
-
5-Carbonitrile Group (-C≡N): A strong electron-withdrawing group that significantly impacts the molecule's electronic properties and reactivity.[1]
A key structural consideration for 4-hydroxythiazole derivatives is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form and a thiazol-4(5H)-one (keto) form. This dynamic equilibrium is a crucial phenomenon in medicinal chemistry, as different tautomers can exhibit distinct biological activities and binding affinities.[5]
References
- 1. This compound | 59965-53-6 | Benchchem [benchchem.com]
- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. jst-ud.vn [jst-ud.vn]
Unlocking the Therapeutic Potential of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile: A Technical Guide for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and demonstrating a vast spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive framework for the preclinical investigation of a specific, yet underexplored derivative: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile . While direct biological data for this compound is scarce, this document synthesizes the wealth of knowledge surrounding the broader thiazole class to propose a rational, multi-pronged approach to elucidating its therapeutic potential. We will delve into the rationale behind prioritizing certain biological screens, provide detailed experimental protocols for both in silico and in vitro evaluation, and offer insights into potential mechanisms of action. This guide is designed to empower researchers to systematically uncover the biological activity of this promising molecule.
Introduction: The Thiazole Scaffold - A Privileged Structure in Drug Discovery
The five-membered aromatic heterocycle containing both sulfur and nitrogen, the thiazole ring, is a recurring motif in a multitude of biologically active compounds.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block in the design of novel therapeutics.[4] Thiazole derivatives have exhibited a remarkable diversity of biological activities, including:
-
Anticancer: Numerous thiazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[3][5][6] The anticancer drug Dasatinib, an inhibitor of multiple tyrosine kinases, prominently features a thiazole ring.[3]
-
Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole moiety, highlighting the role of this scaffold in modulating inflammatory pathways.[2]
-
Antimicrobial: The thiazole ring is present in various antibacterial and antifungal agents, underscoring its importance in combating infectious diseases.[2][7]
-
Antidiabetic: Thiazolidinediones, a class of drugs used to treat type 2 diabetes, are a well-known example of thiazole-containing therapeutics.[8]
Given the established precedent of the thiazole scaffold, This compound (Figure 1) presents itself as a compelling candidate for biological screening. The specific combination of an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a carbonitrile at the 5-position offers a unique chemical entity with the potential for novel biological interactions.
Figure 1: Chemical Structure of this compound
A 2D representation of the molecule of interest.
Proposed Investigational Workflow: A Multi-Tiered Approach
To efficiently and comprehensively assess the biological potential of this compound, a tiered approach is recommended, starting with broad-spectrum in silico predictions and progressing to targeted in vitro assays.
Proposed workflow for investigating biological activity.
Tier 1: In Silico Profiling - Predicting Biological Potential
Before embarking on resource-intensive wet lab experiments, a robust in silico analysis can provide invaluable insights into the likely pharmacokinetics, toxicity, and potential molecular targets of our compound.
ADMET Prediction
The "drug-likeness" of a compound is a critical determinant of its therapeutic potential. We will utilize computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
Protocol: In Silico ADMET Prediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) or draw the 2D structure of this compound.
-
Software: Utilize publicly available or commercial software packages such as SwissADME, pkCSM, or Schrödinger's QikProp.
-
Parameters to Analyze:
-
Lipinski's Rule of Five: Assess compliance with these rules to predict oral bioavailability.[9]
-
Solubility: Predict aqueous solubility (LogS).
-
Gastrointestinal (GI) Absorption: Predict the likelihood of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeability: Predict the ability to cross the BBB.
-
Cytochrome P450 (CYP) Inhibition: Predict potential drug-drug interactions.
-
Toxicity: Predict potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
-
Interpretation: Analyze the output data to identify any potential liabilities that might hinder further development. A favorable ADMET profile would strengthen the rationale for proceeding to in vitro testing.
Target Prediction and Molecular Docking
Identifying potential protein targets is crucial for understanding the mechanism of action. Reverse docking and pharmacophore modeling approaches can be employed to screen our compound against a library of known protein structures.
Protocol: Target Prediction and Molecular Docking
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.
-
Target Database: Utilize a comprehensive protein structure database such as the Protein Data Bank (PDB).
-
Software: Employ molecular docking software like AutoDock, Glide, or GOLD.
-
Docking Protocol:
-
Select a panel of relevant protein targets based on the known activities of thiazole derivatives (e.g., kinases, cyclooxygenases, lipoxygenases, carbonic anhydrases, DNA gyrase).[10][11][12]
-
Define the binding site on each target protein.
-
Perform docking simulations to predict the binding affinity (docking score) and binding mode of the compound within the active site.
-
-
Analysis:
-
Rank the potential targets based on their docking scores.
-
Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other binding forces.
-
Prioritize targets with high predicted affinity and a plausible binding mode for subsequent in vitro validation.
-
Tier 2: In Vitro Biological Screening - Experimental Validation
Based on the insights gained from the in silico analysis and the known activities of the thiazole class, we propose a focused panel of in vitro assays.
Cytotoxicity Screening
Given the prevalence of anticancer activity among thiazole derivatives, a primary screen for cytotoxicity against a panel of human cancer cell lines is warranted.[4][13]
Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: Select a diverse panel of cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung], HCT-116 [colon]) and a normal cell line (e.g., MCF-10A [non-tumorigenic breast epithelial]) to assess selectivity.[14]
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assays
Based on the molecular docking results and the known targets of other thiazole compounds, specific enzyme inhibition assays should be conducted.
Example Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
4-Hydroxythiazoles have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory response.[10]
-
Enzyme Source: Use purified human recombinant 5-LOX or a cell lysate containing the enzyme.
-
Substrate: Use arachidonic acid as the substrate.
-
Assay Buffer: Prepare an appropriate assay buffer containing co-factors like ATP and calcium.
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the formation of the product (e.g., leukotrienes) using a suitable method such as UV-spectroscopy or an ELISA-based assay.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Antimicrobial Screening
The thiazole scaffold is a known pharmacophore in antimicrobial agents.[7] Therefore, screening for antibacterial and antifungal activity is a logical step.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Culture Media: Use appropriate broth media for the growth of the selected microorganisms.
-
Serial Dilution: Prepare a serial dilution of this compound in the broth media in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Data Interpretation and Future Directions
The data generated from this multi-tiered approach will provide a solid foundation for understanding the biological potential of this compound.
| Assay | Potential Positive Outcome | Next Steps |
| Cytotoxicity | Potent and selective activity against cancer cell lines. | Elucidate the mechanism of cell death (apoptosis vs. necrosis), identify the specific molecular target, and initiate lead optimization. |
| Enzyme Inhibition | Potent inhibition of a specific enzyme (e.g., 5-LOX, a kinase). | Confirm the mode of inhibition (competitive, non-competitive, etc.), and assess the compound's activity in a cell-based model of the related disease. |
| Antimicrobial | Low MIC values against pathogenic microorganisms. | Determine the spectrum of activity against a broader panel of microbes and investigate the mechanism of action. |
Conclusion
While this compound remains a largely uncharacterized molecule, its thiazole core provides a strong rationale for its investigation as a potential therapeutic agent. The systematic approach outlined in this guide, combining predictive in silico modeling with targeted in vitro screening, offers a resource-efficient and scientifically rigorous pathway to unlock its biological potential. The findings from these studies will not only shed light on the specific activities of this compound but also contribute to the broader understanding of the structure-activity relationships within the versatile class of thiazole derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. media.neliti.com [media.neliti.com]
- 4. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. wjarr.com [wjarr.com]
- 8. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-hydroxythiazole inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile and its Derivatives: An Unexplored Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1] This guide focuses on a specific, yet largely unexplored, member of this family: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile . While dedicated research on this particular molecule is notably absent from current literature, its unique substitution pattern presents a wealth of opportunities for the development of novel therapeutics.[2] This document serves as a technical guide for researchers, providing a scientifically grounded framework for its synthesis, derivatization, and potential biological applications. By leveraging established principles of thiazole chemistry and pharmacology, we will illuminate the path for transforming this chemical intermediate into a valuable scaffold for drug discovery.
Introduction: The Thiazole Scaffold and the Untapped Potential of this compound
The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug development. Its versatile reactivity and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1] The foundational Hantzsch thiazole synthesis, first described in the late 19th century, remains a robust and widely used method for constructing this critical heterocyclic system.[2]
This compound (CAS 59965-53-6) is a commercially available compound that, despite its intriguing structural features, remains largely uninvestigated.[2][3][4] Its key functional groups—an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a carbonitrile at the 5-position—offer multiple points for chemical modification, making it an ideal starting point for the generation of diverse chemical libraries. The electron-donating ethoxy group, the potentially tautomeric hydroxyl group, and the electron-withdrawing nitrile group create a unique electronic profile that could be exploited for targeted drug design. This guide will provide a comprehensive overview of the core chemistry of this scaffold and outline a strategic approach to unlocking its therapeutic potential.
Synthesis of the Core Scaffold: A Proposed Protocol
Proposed Synthetic Pathway
The most logical approach involves the condensation of ethyl 2-chloro-2-cyanoacetate with O-ethyl thiocarbamate .
Caption: Proposed Hantzsch synthesis of the target molecule.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-chloro-2-cyanoacetate
-
O-Ethyl thiocarbamate
-
Anhydrous ethanol
-
Pyridine or another suitable non-nucleophilic base
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve O-ethyl thiocarbamate (1.0 eq) in anhydrous ethanol.
-
To this solution, add ethyl 2-chloro-2-cyanoacetate (1.0 eq) dropwise at room temperature.
-
Add a catalytic amount of pyridine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Causality behind Experimental Choices:
-
Ethanol is chosen as a polar protic solvent that can solubilize the reactants and facilitate the reaction.
-
Pyridine acts as a mild base to neutralize the HCl generated during the condensation, driving the reaction to completion.
-
Refluxing provides the necessary activation energy for the cyclization reaction to occur at a reasonable rate.
Physicochemical Properties and Reactivity
The unique combination of functional groups in this compound dictates its chemical behavior and provides avenues for derivatization.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₆N₂O₂S |
| Molecular Weight | 170.19 g/mol [3] |
| Appearance | Likely a crystalline solid. |
| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents like ethanol, DMSO, and DMF. |
| Tautomerism | The 4-hydroxythiazole moiety can exist in keto-enol tautomeric forms, which will influence its reactivity. The enol form is generally favored in thiazoles. |
| Spectroscopic Data (Predicted) | |
| ¹H NMR | - Singlet for the OH proton (variable shift).- Quartet and triplet for the ethoxy group protons.- Aromatic proton signals will be absent. |
| ¹³C NMR | - Signals for the thiazole ring carbons.- Signal for the nitrile carbon.- Signals for the ethoxy group carbons. |
| IR (cm⁻¹) | - O-H stretch (broad, ~3400-3200).- C≡N stretch (~2230-2210).- C=N and C=C stretches of the thiazole ring (~1650-1500).- C-O stretch (~1250-1050). |
Derivatization Strategies for Library Synthesis
The true potential of this compound lies in its utility as a scaffold for generating a library of novel compounds for biological screening. The hydroxyl and nitrile groups are prime targets for chemical modification.
Caption: Derivatization pathways from the core scaffold.
Modification of the 4-Hydroxyl Group
-
Etherification: The hydroxyl group can be readily alkylated or arylated using Williamson ether synthesis (reaction with alkyl or aryl halides in the presence of a base) to introduce a variety of lipophilic or functionalized side chains.
-
Esterification: Acylation with various acyl chlorides or anhydrides will yield the corresponding esters, which can act as prodrugs or introduce new interaction points for biological targets.
Modification of the 5-Carbonitrile Group
-
Reduction to Amine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center and a handle for further amide or sulfonamide formation.
-
Hydrolysis to Carboxylic Acid: Acid or base-catalyzed hydrolysis of the nitrile will yield the corresponding carboxylic acid, a key functional group for interacting with many biological targets.
-
Conversion to Tetrazole: The nitrile can undergo a [2+3] cycloaddition reaction with sodium azide to form a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry.
Potential Biological Activities and Therapeutic Applications
Based on the extensive literature on substituted thiazoles, derivatives of this compound are predicted to exhibit a range of biological activities.
Anticancer Activity
Thiazole derivatives are well-documented as potent anticancer agents. They have been shown to induce apoptosis, cell cycle arrest, and inhibit key signaling pathways in cancer cells.
-
Mechanism of Action: Many thiazole-based anticancer agents function by inhibiting protein kinases, such as VEGFR-2, or by disrupting microtubule formation. Some have also been shown to induce DNA fragmentation and mitochondrial depolarization.
-
Potential Targets: Molecular docking studies on other thiazole derivatives have identified targets such as epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2).
Table: Examples of Anticancer Thiazole Derivatives and their Activities
| Derivative Class | Cancer Cell Lines Inhibited | Reported IC₅₀ Values | Potential Mechanism of Action |
| 2-Hydrazinyl-thiazol-4(5H)-ones | MCF-7 (Breast), HepG2 (Liver) | 2.57 - 7.26 µM | VEGFR-2 inhibition, apoptosis |
| Diphyllin 4-C-substituted thiazoles | HepG2 (Liver) | 0.3 - 0.4 µM | Cytotoxicity, V-ATPase inhibition |
| 2-Aminothiazole derivatives | K563 (Leukemia) | Not specified | Anti-proliferative effects |
Antimicrobial and Antifungal Activity
The thiazole ring is a component of several antimicrobial and antifungal drugs. The ability to introduce diverse substituents on the this compound scaffold makes it a promising starting point for the development of new anti-infective agents.
Anti-inflammatory Activity
Certain thiazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Conclusion and Future Directions
This compound represents a tantalizing yet underexplored scaffold in the vast landscape of medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of diverse compound libraries. This guide has outlined a rational and scientifically supported pathway for the synthesis, characterization, and derivatization of this core molecule. By leveraging the known biological activities of related thiazole derivatives, we have also highlighted its significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
The primary research gap is the empirical investigation of this molecule and its derivatives. Future work should focus on:
-
Execution and Optimization of the proposed synthetic protocol.
-
Full Spectroscopic Characterization of the core molecule.
-
Synthesis of a Focused Library of derivatives based on the strategies outlined.
-
High-Throughput Screening of the library against a panel of biological targets, particularly cancer cell lines and microbial strains.
-
Structure-Activity Relationship (SAR) Studies to identify key structural features responsible for biological activity.
It is the author's belief that the exploration of this scaffold will yield novel and potent therapeutic candidates, contributing significantly to the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-Hydroxy-1,3-thiazole-5-carbonitrile [smolecule.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Potential of a Unique Thiazole Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This guide focuses on a specific, yet underexplored, derivative: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile . While dedicated research on this particular molecule is notably scarce in current scientific literature, its trifunctional nature—possessing an ethoxy group, a hydroxyl group, and a carbonitrile moiety on a thiazole core—presents a compelling case for its utility as a versatile building block in the synthesis of novel chemical entities, particularly in the realm of kinase inhibitor discovery.[2][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a proposed synthetic pathway, detailed physicochemical properties, and hypothetical, yet scientifically grounded, application protocols. The methodologies described herein are based on established principles of organic synthesis and the known reactivity of related thiazole derivatives.
Physicochemical Properties
A thorough understanding of a building block's properties is paramount for its effective utilization in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 59965-53-6 | [1] |
| Molecular Formula | C₆H₆N₂O₂S | [1] |
| Molecular Weight | 170.19 g/mol | [1] |
| Predicted Boiling Point | 326.1±52.0 °C | [1] |
| Appearance | (Predicted) White to off-white solid | - |
| Solubility | (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |
Proposed Synthesis of this compound
Given the absence of a documented synthesis for the title compound, a plausible retro-synthetic analysis points towards a modified Hantzsch thiazole synthesis. This classical method involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5][6] In this proposed protocol, we will adapt this strategy using ethyl 2-cyano-2-(ethoxymethylene)acetate as a key precursor.
Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
PART 1: Synthesis of Ethyl 2-cyano-2-(ethoxymethylene)acetate
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).
-
Reaction Execution: Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. Remove the volatile components under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 2-cyano-2-(ethoxymethylene)acetate as a colorless to pale yellow oil.
PART 2: Synthesis of this compound
This part of the protocol is a hypothetical adaptation of known thiazole syntheses.
-
Bromination: To a solution of ethyl 2-cyano-2-(ethoxymethylene)acetate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed. The resulting solution contains the crude α-bromo intermediate.
-
Cyclization with Thiourea: To the cooled solution of the α-bromo intermediate, add a solution of thiourea (1.1 eq) in ethanol. Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Isolation of Intermediate: Upon completion, cool the reaction mixture. The intermediate, 2-amino-5-ethoxycarbonyl-4-hydroxythiazole, may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify by column chromatography.
-
Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH in ethanol/water, followed by acidification). Gentle heating of the carboxylic acid can induce decarboxylation.
-
Conversion of Amino to Ethoxy Group: The 2-amino group can be converted to an ethoxy group via a Sandmeyer-type reaction. Treat the 2-aminothiazole intermediate with sodium nitrite in the presence of a mineral acid (e.g., H₂SO₄) at low temperature (0-5 °C) to form the diazonium salt. Quench the diazonium salt with hot ethanol to introduce the ethoxy group.
-
Final Purification: The final product, this compound, can be purified by column chromatography on silica gel.
Rationale behind the proposed synthesis: This multi-step synthesis leverages common and well-established organic transformations. The Hantzsch-type reaction is a robust method for thiazole ring formation. The subsequent functional group interconversions are standard procedures in organic synthesis.
Application in the Synthesis of Kinase Inhibitors
The structural motifs present in this compound make it an attractive scaffold for the development of kinase inhibitors. Many potent kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds with the hinge region of the kinase active site.[3][7] The 4-hydroxyl group and the thiazole nitrogen atoms can act as hydrogen bond donors and acceptors, while the nitrile and ethoxy groups can be further functionalized to occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
Proposed Workflow for Kinase Inhibitor Synthesis
References
- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protocol for the synthesis of "2-Ethoxy-4-hydroxythiazole-5-carbonitrile"
An Application Note and Protocol for the Synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of this compound (CAS No. 59965-53-6), a heterocyclic building block of significant interest in medicinal chemistry and materials science. The described method is based on a robust base-mediated cyclocondensation reaction between ethyl cyanoacetate and an in situ generated ethoxycarbonyl isothiocyanate. This document furnishes a detailed, step-by-step experimental procedure, mechanistic insights, characterization data, and a troubleshooting guide to ensure reliable and reproducible outcomes. The protocol is designed for researchers, chemists, and drug development professionals engaged in heterocyclic synthesis.
Introduction
Thiazole derivatives are a cornerstone of heterocyclic chemistry, constituting the core structure of numerous pharmacologically active compounds and functional materials.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them privileged scaffolds in drug discovery.[2] The specific target of this protocol, this compound, is a versatile intermediate featuring multiple reactive sites—a nitrile, a hydroxy group, and an ethoxy substituent—making it an attractive precursor for constructing more complex molecular architectures.[3][4]
The synthesis of substituted thiazoles can be achieved through various classical methods, such as the Hantzsch synthesis, which typically involves the condensation of α-halocarbonyl compounds with thioamides.[1] However, for the specific substitution pattern of the target molecule, a more convergent and efficient strategy is the cyclization of an appropriate isothiocyanate with an active methylene compound like ethyl cyanoacetate.[5] This approach offers a direct route to the desired 4-hydroxythiazole core.
This guide provides a detailed methodology, explaining the causality behind each procedural step to empower the user with a deep understanding of the reaction, thereby facilitating successful synthesis and potential adaptation for related analogues.
Reaction Principle and Mechanism
The synthesis is accomplished via a two-step, one-pot procedure. The first step involves the generation of ethoxycarbonyl isothiocyanate from the reaction of potassium thiocyanate with ethyl chloroformate. The second, and key, step is the base-catalyzed cyclocondensation of this isothiocyanate with ethyl cyanoacetate.
Mechanism:
-
Carbanion Formation: A base, such as sodium ethoxide, deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups.[6]
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate adduct, now possessing a negative charge, attacks the carbonyl carbon of the original ethyl cyanoacetate's ester group.
-
Ring Closure & Elimination: This attack leads to the formation of the five-membered thiazole ring and the elimination of an ethoxide ion.
-
Tautomerization: The resulting thiazolone intermediate rapidly tautomerizes to the more stable 4-hydroxythiazole aromatic system to yield the final product.
Materials and Instrumentation
Reagents and Solvents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Typical Supplier |
| Ethyl Chloroformate | 541-41-3 | 108.52 | ≥97% | Sigma-Aldrich |
| Potassium Thiocyanate | 333-20-0 | 97.18 | ≥99% | Acros Organics |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | ≥98% | TCI |
| Ethanol (Absolute) | 64-17-5 | 46.07 | ≥99.8% | Merck |
| Sodium Metal | 7440-23-5 | 22.99 | 99% | Sigma-Aldrich |
| Acetone | 67-64-1 | 58.08 | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~37% | VWR |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | J.T. Baker |
Instrumentation
| Equipment | Specification/Use |
| Three-neck round-bottom flask | 250 mL, with 24/40 joints |
| Magnetic stirrer with heating | For temperature control and mixing |
| Reflux condenser | To prevent solvent loss |
| Dropping funnel | For controlled addition of reagents |
| Ice-water bath | For temperature control |
| Rotary evaporator | For solvent removal under reduced pressure |
| Buchner funnel and flask | For vacuum filtration |
| pH paper or meter | To check acidity during workup |
| NMR Spectrometer | For structural characterization (e.g., 400 MHz) |
| FT-IR Spectrometer | For functional group analysis |
| Melting point apparatus | For purity assessment |
Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Sodium metal reacts violently with water. Ethyl chloroformate is corrosive and lachrymatory.
Part A: Preparation of Sodium Ethoxide Solution
-
Setup: Equip a dry 250 mL three-neck round-bottom flask with a reflux condenser (with a drying tube) and a magnetic stir bar.
-
Solvent: Add 80 mL of absolute ethanol to the flask.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (2.3 g, 100 mmol) portion-wise to the ethanol.
-
Causality: The reaction is exothermic and produces hydrogen gas. Slow addition is crucial for safety and control. This reaction forms the sodium ethoxide base required for the subsequent deprotonation.
-
-
Completion: Stir the mixture until all the sodium has dissolved completely. Allow the solution to cool to room temperature.
Part B: Synthesis and Cyclocondensation
-
Isothiocyanate Generation: In a separate beaker, dissolve potassium thiocyanate (9.7 g, 100 mmol) in 40 mL of acetone. Cool this solution in an ice-water bath to 0-5 °C. Add ethyl chloroformate (9.5 mL, 100 mmol) dropwise with vigorous stirring over 20 minutes.
-
Causality: This reaction forms ethoxycarbonyl isothiocyanate and a precipitate of potassium chloride. Low temperature is maintained to minimize side reactions.
-
-
Addition of Ethyl Cyanoacetate: To the cooled sodium ethoxide solution from Part A, add ethyl cyanoacetate (10.7 mL, 100 mmol) dropwise. Stir for 15 minutes.
-
Causality: This step generates the nucleophilic carbanion of ethyl cyanoacetate.[7]
-
-
Reaction: Filter the cold isothiocyanate solution directly into the flask containing the ethyl cyanoacetate anion, using a funnel to remove the precipitated KCl.
-
Reflux: Heat the resulting mixture to reflux (approx. 78-80 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the cyclization and subsequent elimination steps.
-
-
Workup - Quenching and Acidification: After cooling the reaction mixture to room temperature, pour it slowly into 200 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Causality: Acidification protonates the phenoxide-like intermediate, causing the final product to precipitate out of the aqueous solution.
-
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two 50 mL portions of cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product. Dry the crystals under vacuum.
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 65-75% |
| Melting Point | 188-192 °C |
| Molecular Formula | C₆H₆N₂O₂S |
| Molecular Weight | 170.19 |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (O-H), ~2220 (C≡N), ~1650 (C=N), ~1580 (C=C) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (t, 3H, -CH₃), 4.40 (q, 2H, -OCH₂-), ~11.5 (s, 1H, -OH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 14.5, 64.0, 85.0, 115.0, 160.0, 170.0 |
| Mass Spec (ESI-) | m/z 169.0 [M-H]⁻ |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete formation of sodium ethoxide (wet ethanol).2. Degradation of ethyl chloroformate or isothiocyanate due to moisture.3. Insufficient reflux time. | 1. Use absolute ethanol and ensure sodium is fully dissolved.2. Use anhydrous solvents and dry glassware.3. Monitor reaction by TLC to confirm completion. |
| Oily or Gummy Product | 1. Incomplete reaction.2. Presence of unreacted starting materials or byproducts. | 1. Ensure full reflux time.2. During workup, wash thoroughly with cold water. If still oily, try triturating with cold diethyl ether before recrystallization. |
| Product is Colored (Yellow/Brown) | Presence of impurities from side reactions. | Perform a second recrystallization, possibly with a small amount of activated charcoal (hot filtration required). |
| Broad Melting Point Range | The product is impure. | Repeat the recrystallization step until a sharp melting point is achieved. |
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound. By elucidating the underlying chemical principles and providing a clear, step-by-step guide, this document serves as a practical resource for chemists in both academic and industrial settings. The successful implementation of this protocol will provide access to a valuable heterocyclic building block for further synthetic elaboration.
References
High-yield synthesis of "2-Ethoxy-4-hydroxythiazole-5-carbonitrile"
An Application Note and Protocol for the High-Yield Synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a proposed high-yield synthesis of this compound, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Thiazole derivatives are integral to numerous pharmacologically active agents, and the development of efficient synthetic routes to novel analogues is of paramount importance. The protocol herein is predicated on a modified Hantzsch thiazole synthesis, a robust and versatile method for the formation of the thiazole nucleus.[1][2] This application note details a step-by-step procedure, the underlying reaction mechanism, and the necessary characterization techniques, offering a complete framework for the successful synthesis and validation of the target molecule.
Introduction
The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and structural features of the thiazole core allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The title compound, this compound, incorporates several key functional groups: an ethoxy moiety, a hydroxyl group (likely existing in tautomeric equilibrium with a keto form), and a nitrile group. These features make it an attractive building block for the synthesis of more complex molecular architectures and for screening in biological assays.
The classical Hantzsch thiazole synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2] This application note outlines a proposed adaptation of this methodology, designed for high yield and purity of the final product. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.
Proposed Synthetic Pathway
The synthesis is proposed as a two-step process commencing with the α-bromination of ethyl cyanoacetate, followed by a cyclocondensation reaction with O-ethyl thiocarbamate. This approach is designed to be convergent and efficient, utilizing readily available starting materials.
Step 1: α-Bromination of Ethyl Cyanoacetate
The first step involves the introduction of a bromine atom at the α-position of ethyl cyanoacetate. This is a standard halogenation of an active methylene compound. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling and high selectivity.
Step 2: Hantzsch-type Cyclocondensation
The second and final step is the core cyclization reaction. The synthesized ethyl 2-bromo-2-cyanoacetate is reacted with O-ethyl thiocarbamate. The sulfur atom of the thiocarbamate acts as a nucleophile, displacing the bromide. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic 4-hydroxythiazole ring. The 2-ethoxy group is directly incorporated from the O-ethyl thiocarbamate.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Ethyl cyanoacetate | Reagent grade, ≥99% |
| N-Bromosuccinimide (NBS) | Reagent grade, ≥98% |
| O-Ethyl thiocarbamate | Reagent grade, ≥97% |
| Acetonitrile | Anhydrous, ≥99.8% |
| Triethylamine | Reagent grade, ≥99% |
| Diethyl ether | Anhydrous, ≥99.7% |
| Sodium bicarbonate | ACS reagent, ≥99.7% |
| Magnesium sulfate | Anhydrous, ≥99.5% |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer with heating | Standard laboratory grade |
| Reflux condenser | Standard laboratory grade |
| Separatory funnel | Standard laboratory grade |
| Rotary evaporator | Standard laboratory grade |
| Thin Layer Chromatography (TLC) | Silica gel plates with F254 indicator |
| Column chromatography system | With silica gel (230-400 mesh) |
Step-by-Step Procedure
Part A: Synthesis of Ethyl 2-bromo-2-cyanoacetate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (10.0 g, 88.4 mmol) and 100 mL of anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (15.7 g, 88.4 mmol) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-bromo-2-cyanoacetate as a pale yellow oil. This intermediate is typically used in the next step without further purification.
Part B: Synthesis of this compound
-
In a 500 mL round-bottom flask, dissolve O-ethyl thiocarbamate (9.1 g, 88.4 mmol) in 150 mL of anhydrous acetonitrile.
-
Add triethylamine (12.3 mL, 88.4 mmol) to the solution.
-
Add the crude ethyl 2-bromo-2-cyanoacetate from Part A dropwise to the solution at room temperature over 20 minutes.
-
After the addition, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Data Summary
| Parameter | Value |
| Reactants | |
| Ethyl cyanoacetate | 10.0 g (88.4 mmol) |
| N-Bromosuccinimide | 15.7 g (88.4 mmol) |
| O-Ethyl thiocarbamate | 9.1 g (88.4 mmol) |
| Triethylamine | 12.3 mL (88.4 mmol) |
| Reaction Conditions | |
| Bromination Temperature | 0 °C to Room Temp. |
| Bromination Time | 4-6 hours |
| Cyclization Temperature | Reflux (80-85 °C) |
| Cyclization Time | 8-12 hours |
| Expected Outcome | |
| Theoretical Yield | 15.0 g |
| Expected Yield (post-purification) | 75-85% |
| Appearance | Off-white to pale yellow solid |
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of the thiazole ring.
Experimental Workflow
Caption: Flowchart of the experimental procedure.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the ethoxy group (triplet and quartet), and the hydroxyl proton. The spectrum should be consistent with the proposed structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the nitrile carbon and the carbons of the thiazole ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To detect characteristic functional groups, such as the C≡N stretch of the nitrile, the O-H stretch of the hydroxyl group, and C=N and C-S vibrations of the thiazole ring.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through in-process monitoring and final product analysis.
-
TLC Monitoring: The progress of both reaction steps can be easily tracked by thin-layer chromatography, allowing for the determination of reaction completion and ensuring that the subsequent steps are not initiated prematurely.
-
Spectroscopic Confirmation: The comprehensive characterization of the final product by NMR, IR, and MS provides unambiguous confirmation of its structure and purity. Any significant deviation from the expected data would indicate the formation of byproducts or an incomplete reaction, necessitating optimization of the reaction conditions.
This detailed analytical validation ensures the reliability and reproducibility of the synthesis.
References
Application Notes & Protocols: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile as a Versatile Precursor for Novel Heterocyclic Scaffolds
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile (CAS No: 59965-53-6). This uniquely functionalized thiazole is an exemplary building block for the synthesis of diverse, biologically relevant heterocyclic systems. We present not only detailed, step-by-step protocols for the construction of high-value scaffolds such as thiazolo[4,5-b]pyridines and pyrazolo[3,4-d]thiazoles but also delve into the underlying chemical principles and reaction mechanisms that govern these transformations. The protocols are designed to be self-validating, with clear explanations for the selection of reagents and conditions, empowering researchers to adapt and innovate upon these core methodologies.
Introduction: The Strategic Value of the Thiazole Core
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products, including Vitamin B1 (thiamine).[1] Its derivatives are known to exhibit a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of a thiazole ring with other heterocycles, such as pyridine or pyrazole, often leads to novel molecular architectures with enhanced pharmacological profiles and unique structure-activity relationships (SAR).[4][5][6]
This compound emerges as a particularly powerful synthon due to its trifunctional nature. The strategic placement of an ethoxy, a hydroxyl, and a carbonitrile group provides multiple reactive handles for diverse synthetic transformations. This guide will focus on leveraging this reactivity for the construction of fused heterocyclic systems through cyclocondensation and multicomponent reaction strategies.
Physicochemical Properties & Reactivity Profile
The synthetic utility of this compound is dictated by the interplay of its functional groups.
| Property | Value | Reference |
| CAS Number | 59965-53-6 | [7][8][9] |
| Molecular Formula | C₆H₆N₂O₂S | [8][10] |
| Molecular Weight | 170.19 g/mol | [7][8] |
| Appearance | Solid | [11] |
| Purity | Typically ≥95% | [7][8] |
| Synonyms | 2-ethoxy-4-hydroxy-5-cyano-thiazole, 5-cyano-4-hydroxy-2-ethoxy-thiazole | [8][10] |
Reactivity Analysis:
-
C2-Ethoxy Group: This group is a potential leaving group, susceptible to nucleophilic substitution, particularly with strong nucleophiles like hydrazine, which can be a key step in derivatization.[4]
-
C4-Hydroxyl Group: This acidic proton allows for O-alkylation or acylation. More importantly, it can participate in tautomerism and influence the electronic nature of the ring, making adjacent positions susceptible to electrophilic attack.[1]
-
C5-Carbonitrile Group: The electron-withdrawing nature of the nitrile group activates the thiazole ring. It is a critical electrophilic center for intramolecular cyclization reactions, most notably in Thorpe-Ziegler type condensations.[12][13][14]
Caption: Key reactive centers of this compound.
Application I: Synthesis of Thiazolo[4,5-b]pyridines
Scientific Context: The thiazolo[4,5-b]pyridine scaffold is a purine bioisostere and a core component of molecules with reported antioxidant, anti-inflammatory, and antitumor activities.[5][6][15] The synthesis often proceeds via a [3+3] cyclocondensation or a Thorpe-Ziegler type reaction, which involves the intramolecular cyclization of a dinitrile precursor.[12][13][14][16]
Protocol 1: Thorpe-Ziegler Synthesis of a 7-Amino-thiazolo[4,5-b]pyridine Derivative
This protocol describes a base-catalyzed condensation of this compound with malononitrile. The reaction proceeds via the formation of a Knoevenagel adduct, followed by an intramolecular nucleophilic attack of the generated carbanion onto the C5-nitrile, a classic Thorpe-Ziegler cyclization pathway.[13][14]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.2 eq)
-
Anhydrous Ethanol
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous ethanol (approx. 10 mL per mmol of starting material).
-
Reagent Addition: Add malononitrile (1.1 eq) to the suspension, followed by the catalytic amount of piperidine.
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate/Hexane). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Purification: The collected solid is often of high purity. If required, recrystallization from ethanol or purification via column chromatography can be performed to yield the target 7-amino-2-ethoxy-4-hydroxythiazolo[4,5-b]pyridine-5-carbonitrile.
Causality & Rationale:
-
Piperidine: A mild organic base is used to catalyze the initial Knoevenagel condensation between the hydroxyl group (in its tautomeric keto form) and malononitrile, and to facilitate the subsequent deprotonation required for the Thorpe-Ziegler cyclization.
-
Ethanol: Serves as a polar protic solvent that can solubilize the reactants and facilitate the proton transfer steps in the mechanism. Its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.
-
Inert Atmosphere: Prevents potential side reactions from atmospheric oxygen and moisture, ensuring a cleaner reaction profile.
Caption: Experimental workflow for thiazolo[4,5-b]pyridine synthesis.
Application II: Synthesis of Pyrazolo[3,4-d]thiazoles
Scientific Context: Pyrazolo[3,4-d]thiazoles are another class of fused heterocycles with significant biological potential, acting as scaffolds for anticancer and antimicrobial agents.[17][18] Their synthesis is commonly achieved through the cyclocondensation of a functionalized thiazole with hydrazine or its derivatives.[19]
Protocol 2: Cyclocondensation with Hydrazine Hydrate
This protocol details the reaction of this compound with hydrazine hydrate. The reaction likely proceeds via an initial nucleophilic substitution of the C2-ethoxy group by hydrazine, followed by an intramolecular cyclization where the terminal amine of the hydrazine attacks the electrophilic carbon of the C5-nitrile group.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.5 eq)
-
Glacial Acetic Acid
-
Reaction vessel with reflux condenser
-
Magnetic stirrer
Step-by-Step Methodology:
-
Vessel Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in glacial acetic acid (approx. 8 mL per mmol of starting material).
-
Reagent Addition: Add hydrazine hydrate (1.5 eq) dropwise to the mixture while stirring. An initial exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 5-7 hours.
-
Monitoring: Track the consumption of the starting material via TLC (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane).
-
Work-up & Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.
-
Precipitation: The product will precipitate as a solid. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum to obtain the desired 3-amino-1H-pyrazolo[3,4-d]thiazol-4-ol.
Causality & Rationale:
-
Hydrazine Hydrate: Acts as the key nucleophile for both the initial substitution at C2 and the subsequent cyclization step. A slight excess is used to ensure the reaction goes to completion.
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst. It protonates the nitrile group, increasing its electrophilicity and facilitating the final ring-closing step.
-
Reflux Temperature: The high temperature is necessary to overcome the activation energy for both the nucleophilic substitution and the intramolecular cyclization steps.
Caption: Experimental workflow for pyrazolo[3,4-d]thiazole synthesis.
Safety and Handling
As a fine chemical intended for laboratory use, this compound should be handled with appropriate care.[7][8] While a specific safety data sheet (SDS) for this exact compound is not publicly available, general precautions for functionally similar nitrile- and thiazole-containing compounds should be followed.[11][20]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile or neoprene) when handling the compound.[21][22]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes.[11][22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[21]
Conclusion
This compound is a potent and versatile precursor for constructing complex heterocyclic systems of high value to the pharmaceutical and agrochemical industries. The protocols detailed herein for the synthesis of thiazolo[4,5-b]pyridines and pyrazolo[3,4-d]thiazoles provide robust and rational starting points for further exploration. By understanding the intrinsic reactivity of its functional groups, researchers can unlock a wide array of synthetic possibilities, paving the way for the discovery of novel bioactive molecules.
References
- 1. This compound | 59965-53-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 15. library.dmed.org.ua [library.dmed.org.ua]
- 16. synarchive.com [synarchive.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. RECENT METHODS FOR THE SYNTHESIS OF FUSED PYRAZOLO[3,4(4,3)-<i>d</i>]THIAZOLES AND PYRAZOLO[3,4(4,3)-<i>d</i>][1,4]THIAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application of "2-Ethoxy-4-hydroxythiazole-5-carbonitrile" in agrochemical research
An in-depth analysis of the existing literature reveals that while the thiazole scaffold is a cornerstone in modern agrochemical development, specific public-domain research on "2-Ethoxy-4-hydroxythiazole-5-carbonitrile" is not extensively documented. However, the structural motifs present in this molecule—a substituted thiazole ring—are features of numerous commercially successful pesticides.[1][2][3] This guide, therefore, synthesizes established principles from thiazole chemistry and agrochemical research to provide a comprehensive framework for investigating the potential of "this compound" as a novel agrochemical agent.
Part 1: Scientific Rationale and Potential Applications
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, a structure that imparts a unique combination of chemical properties, including metabolic stability and the ability to engage in a variety of intermolecular interactions.[4][5] This has made it a privileged scaffold in drug discovery and agrochemical research. Thiazole derivatives have been successfully commercialized as fungicides, herbicides, and insecticides.[1][2][3][6]
-
Fungicidal Potential: Many thiazole-based fungicides function by inhibiting crucial fungal enzymes.[7] For instance, some act on the cytochrome P450 demethylase enzyme, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[7] The 4-hydroxythiazole moiety in the target compound could potentially chelate with metal ions in the active sites of metalloenzymes, a mechanism exploited by other heterocyclic fungicides.
-
Herbicidal Potential: Thiazole derivatives have also been developed as herbicides.[1] Their mode of action can vary widely, from inhibiting amino acid biosynthesis to disrupting cell division. The electron-rich nature of the thiazole ring, combined with the specific substituents (ethoxy, hydroxyl, and nitrile groups), could allow for targeted inhibition of plant-specific enzymes.
Given this context, "this compound" represents a promising, yet underexplored, candidate for agrochemical screening. The following sections provide detailed protocols for its evaluation.
Part 2: Synthesis and Characterization
General Synthetic Approach: A plausible route would involve the reaction of an appropriate α-halo-β-ketonitrile with an O-ethyl thiocarbamate. The resulting intermediate would then cyclize to form the desired this compound.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and characterization of the target compound.
Part 3: Protocols for Agrochemical Screening
The following protocols are designed to provide a robust preliminary assessment of the fungicidal and herbicidal activity of "this compound".
Protocol for In Vitro Antifungal Bioassay
This protocol uses a poisoned food technique to assess the compound's ability to inhibit the mycelial growth of common plant pathogenic fungi.
Objective: To determine the EC₅₀ (Effective Concentration for 50% inhibition) of the test compound against selected fungal pathogens.
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
A selection of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Sclerotinia sclerotiorum)
-
Commercial thiazole fungicide (e.g., Thiabendazole) as a positive control
-
Sterile petri dishes, cork borer, incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in DMSO.
-
Poisoned Media Preparation: Autoclave PDA medium and cool to 50-55°C. Add the required volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also, prepare a DMSO-only control and a positive control plate with Thiabendazole at a known effective concentration.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter in the treatment.
-
EC₅₀ Determination: Use probit analysis to determine the EC₅₀ value from the dose-response data.
Data Presentation:
| Compound | Concentration (ppm) | % Inhibition of F. graminearum | % Inhibition of B. cinerea |
| Test Compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Thiabendazole | 10 | ||
| DMSO Control | 0 | 0 | 0 |
Protocol for Herbicidal Bioassay (Post-emergence)
This protocol assesses the compound's herbicidal effects when applied to young plants.
Objective: To evaluate the phytotoxicity of the test compound on representative monocot and dicot weed species.
Materials:
-
"this compound"
-
Acetone and Tween-20 (surfactant) for formulation
-
Seeds of weed species (e.g., Echinochloa crus-galli (monocot) and Amaranthus retroflexus (dicot))
-
Pots with standard potting mix
-
Greenhouse or growth chamber with controlled environment
-
Commercial thiazole herbicide (e.g., Methabenzthiazuron) as a positive control
-
Laboratory sprayer
Procedure:
-
Plant Cultivation: Sow seeds of the test weed species in pots and grow them in a greenhouse to the 2-3 leaf stage.
-
Treatment Solution Preparation: Prepare a stock solution of the test compound in acetone. For application, create a spray solution by diluting the stock with water and adding Tween-20 to a final concentration of 0.1% (v/v). Test a range of application rates (e.g., 100, 250, 500, 1000 g/ha).
-
Application: Spray the plants uniformly with the treatment solutions using a laboratory sprayer calibrated to deliver a specific volume. Include a negative control (water + surfactant) and a positive control.
-
Evaluation: Return the plants to the greenhouse. Assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).
-
Data Collection: Rate the herbicidal injury on a scale of 0 (no effect) to 100 (complete kill). Additionally, measure the fresh weight of the above-ground biomass at 14 DAT.
-
Analysis: Calculate the percentage of growth reduction compared to the control.
Data Presentation:
| Treatment (g/ha) | Weed Species | Injury Rating (14 DAT) | Fresh Weight Reduction (%) |
| Test Compound (250) | E. crus-galli | ||
| A. retroflexus | |||
| Test Compound (500) | E. crus-galli | ||
| A. retroflexus | |||
| Methabenzthiazuron (500) | E. crus-galli | ||
| A. retroflexus | |||
| Control | E. crus-galli | 0 | 0 |
| A. retroflexus | 0 | 0 |
Part 4: Investigating the Mechanism of Action (MoA)
Should initial screenings show promising activity, the next logical step is to elucidate the compound's MoA.
Hypothetical MoA Pathway (Fungicide): Based on known thiazole fungicides, a plausible MoA is the inhibition of ergosterol biosynthesis.[7]
Caption: Hypothetical MoA for fungicidal activity via ergosterol biosynthesis inhibition.
Experimental Protocol to Validate MoA:
-
Ergosterol Quantification: Treat fungal cultures with the test compound at its EC₅₀. Extract sterols and quantify ergosterol levels using HPLC or GC-MS. A significant reduction in ergosterol and a corresponding accumulation of its precursor, lanosterol, would support the hypothesized MoA.
-
Enzyme Inhibition Assay: Perform in vitro assays using purified or recombinant cytochrome P450 demethylase to directly measure the inhibitory activity of the compound.
Conclusion
"this compound" is a molecule with significant, albeit currently unexplored, potential in agrochemical research. Its structural similarity to known active compounds provides a strong rationale for its investigation as a novel fungicide or herbicide. The protocols outlined in this guide offer a systematic and scientifically rigorous approach to evaluating its biological activity and elucidating its mechanism of action, thereby paving the way for its potential development as a next-generation crop protection agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 59965-53-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole and Isothiazole Chemistry in Crop Protection. | Semantic Scholar [semanticscholar.org]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile as a Versatile Intermediate for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. This document provides a comprehensive guide to the synthesis and potential applications of a highly functionalized, yet underexplored, thiazole intermediate: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile . While dedicated research on this specific molecule is sparse, this guide leverages established principles of thiazole chemistry to propose a robust synthetic pathway and outlines its vast potential as a precursor for novel bioactive compounds, with a particular focus on kinase inhibitors.
Introduction: The Significance of the Thiazole Moiety
The five-membered aromatic ring of thiazole, containing both sulfur and nitrogen, imparts a unique set of properties that are highly advantageous in drug design.[1] These include:
-
Aromatic Stability and Reactivity : The aromatic nature of the thiazole ring provides a stable core, while also allowing for various positions to be functionalized through electrophilic and nucleophilic substitution reactions.[1]
-
Hydrogen Bonding Capabilities : The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors.
-
Metabolic Stability : The thiazole ring is often more resistant to metabolic degradation compared to other aromatic systems, leading to improved pharmacokinetic profiles of drug candidates.
-
Diverse Biological Activities : Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
The subject of this guide, This compound , is a particularly interesting building block due to its trifunctional nature, possessing an ethoxy, a hydroxyl, and a nitrile group. This array of functional groups on a stable thiazole core offers multiple handles for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery screening.
Proposed Synthesis of this compound
Given the absence of a published, dedicated synthesis for this specific molecule, we propose a plausible and robust synthetic route based on a modified Gewald reaction. The Gewald reaction is a powerful multicomponent reaction used to synthesize substituted thiophenes and, with modifications, can be adapted for thiazole synthesis.[1][5]
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic disconnection of the target molecule suggests ethyl 2-cyano-2-mercaptoacetate and an imidate derivative as potential starting materials. The forward synthesis would involve the condensation of these precursors.
Caption: Retrosynthetic analysis of the target intermediate.
Step-by-Step Protocol for the Synthesis of this compound
This protocol is a proposed method and should be optimized for reaction conditions such as temperature, solvent, and reaction time.
Step 1: Synthesis of Ethyl 2-cyano-2-mercaptoacetate
This intermediate can be prepared from ethyl cyanoacetate and sulfur monochloride.
-
Materials: Ethyl cyanoacetate, Sulfur monochloride (S₂Cl₂), Triethylamine, Diethyl ether.
-
Procedure:
-
Dissolve ethyl cyanoacetate (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfur monochloride (0.5 equivalents) in diethyl ether dropwise to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude ethyl 2-cyano-2-mercaptoacetate, which can be purified by vacuum distillation or column chromatography.
-
Step 2: Condensation to form this compound
-
Materials: Ethyl 2-cyano-2-mercaptoacetate, Ethyl formimidate hydrochloride, Sodium ethoxide, Ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.
-
To this solution, add ethyl 2-cyano-2-mercaptoacetate (1 equivalent) and stir for 15 minutes at room temperature.
-
Add ethyl formimidate hydrochloride (1 equivalent) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol and water, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterization Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₆H₆N₂O₂S |
| Molecular Weight | 170.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ 1.3-1.4 (t, 3H, -CH₃), 4.3-4.4 (q, 2H, -OCH₂-), ~11.0 (br s, 1H, -OH) |
| ¹³C NMR (DMSO-d₆) | δ ~14 (-CH₃), ~65 (-OCH₂-), ~115 (-CN), ~100 (C5), ~160 (C4), ~165 (C2) |
| Mass Spectrometry | [M+H]⁺ = 171.02 |
Reactivity and Synthetic Potential
The trifunctional nature of this compound opens up a multitude of synthetic possibilities.
-
The 4-Hydroxyl Group: This group is acidic and can be readily deprotonated to form a nucleophilic alkoxide. This allows for:
-
O-alkylation and O-arylation: Introduction of various alkyl or aryl substituents via Williamson ether synthesis or other coupling reactions. This is a common strategy to modulate the steric and electronic properties of a molecule and explore structure-activity relationships (SAR).
-
-
The 5-Carbonitrile Group: The nitrile group is a versatile functional group that can be transformed into other key moieties. [6] * Hydrolysis: It can be hydrolyzed under acidic or basic conditions to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). [6]Amides and carboxylic acids are common functionalities in bioactive molecules, often participating in crucial hydrogen bonding interactions with their biological targets.
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂), providing a site for further derivatization, such as amide bond formation.
-
-
The 2-Ethoxy Group: While generally stable, the ethoxy group can potentially be displaced by strong nucleophiles, especially if the thiazole ring is activated. This offers a less common but potential route for further diversification.
Application in the Synthesis of Bioactive Molecules: A Case Study on Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The 2-aminothiazole moiety is a well-established pharmacophore in this context, found in clinically approved drugs like Dasatinib. [3] While a direct synthesis of a known drug from our target intermediate is not documented, we can illustrate its utility by outlining a representative synthesis of a Dasatinib analogue, highlighting where a precursor like this compound could be strategically employed.
Representative Synthetic Workflow for a Thiazole-based Kinase Inhibitor
Caption: General synthetic workflow for Dasatinib analogues.
Detailed Protocol: Synthesis of a 2-Amino-N-arylthiazole-5-carboxamide Intermediate
This protocol demonstrates the key amide bond formation step, a reaction that could be performed on a derivative of our target intermediate after conversion of the nitrile to a carboxylic acid.
-
Objective: To synthesize N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide.
-
Materials: 2-Aminothiazole-5-carboxylic acid, 2-chloro-6-methylaniline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).
-
Procedure:
-
To a solution of 2-aminothiazole-5-carboxylic acid (1 equivalent) in anhydrous DMF, add 2-chloro-6-methylaniline (1.1 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
A precipitate will form. Collect the solid by filtration and wash thoroughly with water.
-
Dry the solid under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Strategic Integration of this compound
Our target intermediate can be strategically utilized in a similar synthetic scheme through the following conceptual steps:
-
Hydrolysis of the Nitrile: Convert the 5-carbonitrile group to a 5-carboxylic acid using standard hydrolysis conditions.
-
Amide Coupling: Couple the resulting 2-ethoxy-4-hydroxythiazole-5-carboxylic acid with a desired aniline derivative (e.g., 2-chloro-6-methylaniline) using a peptide coupling reagent like HATU, as described in the protocol above.
-
Functionalization of the Hydroxyl Group: The 4-hydroxyl group can be alkylated or arylated before or after the amide coupling to introduce further diversity and modulate the biological activity of the final compounds.
This approach allows for the generation of a library of novel thiazole-based compounds with potential kinase inhibitory activity, leveraging the unique substitution pattern of the starting intermediate.
Conclusion and Future Outlook
This compound, while not extensively studied, represents a promising and versatile building block for the synthesis of novel bioactive molecules. Its trifunctional nature provides a platform for rapid diversification, enabling the exploration of new chemical space in drug discovery programs. The proposed synthetic route, based on established chemical principles, offers a starting point for its preparation in the laboratory. By applying well-understood transformations of its key functional groups, researchers can unlock its potential as a precursor to a new generation of therapeutic agents, particularly in the realm of kinase inhibitors. Further investigation into the synthesis and reactivity of this intermediate is highly encouraged and is expected to yield valuable insights for the drug development community.
References
- 1. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Thiazole formation through a modified Gewald reaction. [repository.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
Experimental Setup for Reactions Involving "2-Ethoxy-4-hydroxythiazole-5-carbonitrile": A Guide Based on Analogous Thiazole Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed guide to the plausible experimental setups for reactions involving the heterocyclic compound, 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. It is important to note that a specific, publicly available, and detailed experimental protocol for the synthesis and reactions of this exact molecule is not readily found in the current scientific literature. Therefore, this guide is constructed based on established principles of thiazole chemistry, drawing parallels from the synthesis and reactivity of structurally similar compounds. The protocols outlined herein are intended to serve as a foundational framework for researchers to develop specific experimental procedures.
Introduction to this compound
This compound belongs to the thiazole family, a class of sulfur- and nitrogen-containing five-membered aromatic heterocycles. The thiazole ring is a prominent scaffold in numerous biologically active compounds and approved pharmaceuticals. The subject molecule is characterized by an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position. These functional groups offer multiple reactive sites, making it a potentially versatile building block in organic synthesis and medicinal chemistry. The pi (π) electrons in the aromatic thiazole ring are delocalized, influencing its reactivity in various reactions such as nucleophilic substitutions and oxidations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59965-53-6 | CymitQuimica |
| Molecular Formula | C₆H₆N₂O₂S | CymitQuimica |
| Molecular Weight | 170.19 g/mol | CymitQuimica |
| Appearance | (Predicted) White to off-white solid | General knowledge |
| Purity | Typically >95% (commercial samples) | CymitQuimica |
Proposed Synthesis of this compound
While a specific protocol is elusive, the synthesis of this compound can be logically approached through a modification of the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-halocarbonyl compound with a thioamide or a related derivative.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for the target molecule is depicted below. The key disconnection breaks the thiazole ring to reveal a thiourea derivative and a suitably functionalized three-carbon component.
Caption: Retrosynthetic approach for this compound.
Proposed Experimental Protocol: Modified Hantzsch Synthesis
This protocol is a hypothetical procedure based on the principles of the Hantzsch thiazole synthesis. Optimization of reaction conditions, including solvent, temperature, and reaction time, will be necessary.
Materials:
-
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (or a similar α-activated acetonitrile)
-
O-Ethylthiocarbamate
-
Halogenating agent (e.g., N-chlorosuccinimide or sulfuryl chloride)
-
Base (e.g., triethylamine, pyridine, or sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or dimethylformamide)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Preparation of the α-halo-β-ketoester (in situ or isolated):
-
To a solution of the starting β-ketoester (e.g., ethyl 2-cyano-3-oxobutanoate) in a suitable anhydrous solvent, add a halogenating agent (1.0-1.1 equivalents) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture for a predetermined time until the starting material is consumed (monitored by TLC).
-
The resulting α-halo-β-ketoester can be used directly in the next step or isolated after a standard aqueous workup.
-
-
Cyclocondensation Reaction:
-
To a solution of O-ethylthiocarbamate (1.0 equivalent) in an anhydrous solvent, add a base (1.0-1.2 equivalents) at room temperature.
-
To this mixture, add the solution of the α-halo-β-ketoester from the previous step dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
-
Characterization:
The structure of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To identify the ethoxy protons and the hydroxyl proton.
-
¹³C NMR: To confirm the number of unique carbon atoms and their chemical environments.
-
FT-IR: To detect the characteristic vibrational frequencies of the nitrile (C≡N), hydroxyl (O-H), and other functional groups.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Potential Reactions of this compound
The functional groups present in this compound allow for a variety of subsequent chemical transformations.
Alkylation of the Hydroxyl Group
The hydroxyl group at the 4-position can be alkylated to introduce various substituents, which can be crucial for modulating the biological activity of the resulting compounds.
Caption: General workflow for the O-alkylation of the title compound.
Proposed Experimental Protocol: O-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetone, or THF)
Procedure:
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent, add a base (1.1-1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to form the corresponding alkoxide.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reactions Involving the Nitrile Group
The nitrile group can be a versatile handle for further functionalization, including hydrolysis to a carboxylic acid or reduction to an amine.
3.2.1. Hydrolysis to Carboxylic Acid
Caption: Hydrolysis of the nitrile group.
Proposed Experimental Protocol: Nitrile Hydrolysis
Procedure (Acidic Conditions):
-
Suspend this compound in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
3.2.2. Reduction to Amine
Proposed Experimental Protocol: Nitrile Reduction
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., THF or ethanol).
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C).
-
Perform the reaction under appropriate conditions (e.g., controlled temperature for LiAlH₄, pressure for hydrogenation).
-
After completion, perform a careful workup to quench the reducing agent and isolate the amine product.
Safety Precautions
-
General Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handling of Reagents:
-
Halogenating agents: These are corrosive and reactive. Handle with care and avoid inhalation of vapors.
-
Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle under an inert atmosphere.
-
Solvents: Organic solvents are flammable and may be toxic. Avoid sparks and open flames.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
References
Application Note & Protocol: Synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Thiazole derivatives are integral to numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] This protocol details a plausible and robust synthetic route based on the principles of the Hantzsch thiazole synthesis, a foundational method in heterocyclic chemistry.[2] We will explore the reaction mechanism, provide a detailed step-by-step experimental protocol, discuss catalyst and condition optimization, and outline characterization methods. This guide is intended for researchers, chemists, and professionals in drug development seeking to utilize this versatile molecular building block.
Introduction & Scientific Background
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which serves as a cornerstone in the design of bioactive molecules.[1][2] Its unique electronic properties allow it to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding and pi-stacking interactions with biological targets. The title compound, this compound, is a highly functionalized thiazole. The presence of a nitrile group, a hydroxyl group (existing in tautomeric equilibrium with a keto form), and an ethoxy substituent provides multiple points for further chemical modification, making it an attractive starting material for generating diverse chemical libraries.
The synthetic strategy outlined herein is a variation of the classic Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone with a thioamide.[2] By adapting this methodology, we can construct the target thiazole ring with the desired substitution pattern in a reliable and efficient manner.
Reaction Principle & Mechanism
The synthesis proceeds via a base-catalyzed condensation-cyclization reaction between an O-ethyl thiocarbamate and an activated α-halo cyanoacetate derivative. The reaction mechanism can be described in the following key steps:
-
Nucleophilic Attack: The sulfur atom of O-ethyl thiocarbamate, acting as a potent nucleophile, attacks the electrophilic carbon atom of ethyl 2-chloro-2-cyanoacetate. This forms a linear thioether intermediate.
-
Intramolecular Cyclization: Facilitated by a base, the nitrogen atom of the intermediate undergoes an intramolecular nucleophilic attack on the ester carbonyl carbon of the original cyanoacetate moiety.
-
Dehydration/Aromatization: The resulting tetrahedral intermediate eliminates a molecule of ethanol and water to form the stable, aromatic 4-hydroxythiazole ring.
The overall transformation efficiently assembles the heterocyclic core from simple, acyclic precursors.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents & Materials
| Reagent/Material | Grade | Supplier | Notes |
| O-Ethyl thiocarbamate | ≥97% | Standard Supplier | |
| Ethyl 2-chloro-2-cyanoacetate | ≥95% | Standard Supplier | Lachrymator, handle with care. |
| Triethylamine (Et₃N) | ≥99% | Standard Supplier | Dried over KOH. |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | |
| Hexanes | ACS Grade | Standard Supplier | |
| Saturated NaCl solution (Brine) | Lab Prepared | ||
| Anhydrous MgSO₄ or Na₂SO₄ | Standard Supplier | ||
| Standard Glassware | Round-bottom flask, condenser, etc. | ||
| Magnetic Stirrer/Hotplate | |||
| Thin Layer Chromatography (TLC) | Silica plates with F₂₅₄ indicator. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add O-ethyl thiocarbamate (1.0 eq).
-
Dissolution: Add anhydrous ethanol (approx. 5 mL per mmol of thiocarbamate) to the flask and stir until the solid is fully dissolved.
-
Addition of Reactant: Add ethyl 2-chloro-2-cyanoacetate (1.05 eq) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Optimization of Reaction Conditions
The efficiency of the synthesis can be influenced by the choice of base, solvent, and temperature. The following table summarizes key parameters and their potential impact.
| Parameter | Options | Rationale & Field Insights |
| Base | NaOEt, K₂CO₃, DBU | A stronger base like sodium ethoxide (NaOEt) can accelerate the reaction but may also promote side reactions or decomposition. K₂CO₃ is a milder, heterogeneous base suitable for sensitive substrates. DBU is a strong, non-nucleophilic base often used to promote cyclization. |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents like DMF or acetonitrile can enhance reaction rates by better solvating ionic intermediates. THF is another viable option. The choice may depend on substrate solubility and desired reaction temperature. |
| Temperature | Room Temp. to 100 °C | While refluxing in ethanol is a good starting point, some combinations of reactants may proceed efficiently at room temperature over a longer period. Higher temperatures in solvents like DMF may be necessary for less reactive substrates. |
| Catalyst | None typically required | The reaction is primarily base-promoted rather than catalytically driven in the metallic sense. However, phase-transfer catalysts could be employed if using an inorganic base like K₂CO₃ with low solubility. |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~4.5 (q, 2H), δ ~1.4 (t, 3H) | Quartet and triplet signals characteristic of the ethoxy group (-OCH₂CH₃). The absence of a proton signal for the C5 position confirms substitution. A broad singlet for the hydroxyl proton may be observed, which is D₂O exchangeable. |
| ¹³C NMR | δ ~170 (C=O), δ ~165 (C2), δ ~115 (CN) | Signals confirming the presence of the key functional groups: C4 (as part of the keto-enol tautomer), C2 (bearing the ethoxy group), and the nitrile carbon. |
| IR (ATR) | ~3300 cm⁻¹ (br), ~2220 cm⁻¹, ~1680 cm⁻¹ | Broad O-H stretch (from the 4-hydroxy tautomer), sharp C≡N stretch for the nitrile, and a C=O stretch (from the 4-oxo tautomer). |
| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ | Provides the molecular weight of the compound, confirming its elemental composition. |
Note on Tautomerism: 4-hydroxythiazoles exist in equilibrium with their 4-oxothiazoline tautomers. This equilibrium can be influenced by the solvent and physical state, which may lead to variations in spectroscopic data (e.g., the appearance of both O-H and C=O stretches in the IR spectrum).
References
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"2-Ethoxy-4-hydroxythiazole-5-carbonitrile" synthesis side reactions and byproducts
Welcome to the technical support resource for the synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this valuable heterocyclic building block. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
This compound is a highly functionalized thiazole derivative with significant potential in medicinal chemistry and materials science. However, its synthesis is not without challenges. The convergence of multiple reactive functional groups—an ethoxy group, a hydroxyl group (and its keto tautomer), and a nitrile—creates a landscape ripe for potential side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues.
Part 1: Postulated Synthetic Pathway & Core Mechanism
A common and effective strategy for constructing the 4-hydroxythiazole core is a variation of the Hantzsch thiazole synthesis, which involves the condensation of a thioamide-containing component with an α-halocarbonyl compound. For our target molecule, a plausible pathway involves the reaction of an O-ethyl thiocarbamate derivative with an appropriately substituted α-chloroacetonitrile.
Caption: Postulated Hantzsch-type synthesis pathway.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a Q&A format.
FAQ 1: Reaction Failure & Low Conversion
Question: "My reaction shows very little to no consumption of starting materials, even after extended reaction times. What are the likely causes?"
Answer: Failure to initiate is a common problem that typically points to issues with reagents, reaction conditions, or the catalytic base.
-
Causality: The reaction begins with the formation of a nucleophile, either from the thioamide component or the α-carbon of the cyanoacetate, facilitated by a base. The subsequent step is a nucleophilic substitution. Failure at this stage is often due to a weak nucleophile, a poor leaving group, or insufficient activation.
-
Troubleshooting Steps:
-
Reagent Purity:
-
α-Haloester Instability: Ethyl 2-chloro-2-cyanoacetate is susceptible to hydrolysis or decomposition. Verify its purity by NMR before use. Old reagents can be a primary source of failure.
-
Thioamide Quality: Ensure the O-Ethyl thiocarbamate is dry and pure. Contamination with water can lead to unwanted hydrolysis side reactions.
-
-
Base Selection & Stoichiometry:
-
A weak base (e.g., K₂CO₃) may not be sufficient to deprotonate the starting materials effectively. Consider a stronger, non-nucleophilic base like DBU or a carefully controlled amount of a stronger base like sodium ethoxide (NaOEt).
-
Using a nucleophilic base like NaOH can lead to saponification of the ester or hydrolysis of the nitrile.
-
-
Solvent Choice:
-
The solvent must be anhydrous. Water can hydrolyze starting materials and intermediates. DMF, acetonitrile, or THF are common choices.
-
Ensure the solvent can dissolve all reactants to a reasonable extent.
-
-
Caption: Workflow for troubleshooting reaction initiation.
FAQ 2: Formation of a Major, Unidentifiable Byproduct
Question: "My reaction works, but I get a significant byproduct with a similar mass to my product. What is it and how do I prevent it?"
Answer: This often points to the formation of an isomeric byproduct or the result of a competing reaction pathway. The most common culprits are dimers or products arising from alternative cyclization modes.
-
Causality & Potential Byproducts:
-
Thiophene Formation (Gewald-type Side Reaction): If elemental sulfur impurities are present or if the thioamide decomposes, a Gewald-type reaction can occur, leading to aminothiophene derivatives instead of thiazoles.[1][2][3] This pathway is favored by the presence of a base and an activated nitrile.
-
Dimerization: The α-chloro-α-cyanoacetate can react with itself, or the thioamide can form dimers, especially under harsh basic conditions.
-
Hydrolysis of Ethoxy Group: The 2-ethoxy group is susceptible to hydrolysis, especially during aqueous workup or if water is present in the reaction, leading to the formation of 2-hydroxy-4-hydroxythiazole-5-carbonitrile (a thiazolidine-2,4-dione derivative). This byproduct will be significantly more polar.
-
-
Mitigation Strategies:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exotherms can drive polymerization and decomposition.
-
Controlled Addition: Add the base or one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing self-condensation reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to byproduct formation.
-
| Byproduct Class | Potential Cause | Prevention Strategy |
| Isomeric Impurities | Harsh basic/acidic conditions | Use milder base; maintain neutral pH during workup. |
| Hydrolyzed Product | Water contamination; acidic workup | Use anhydrous solvents; quench carefully into a buffered solution. |
| Polymeric Tar | High temperature; high concentration | Lower reaction temperature; use slow addition of reagents. |
| A summary of common byproduct classes and prevention strategies. |
FAQ 3: Product Instability & Purification Issues
Question: "I've successfully synthesized the product, but it seems to decompose during purification on a silica gel column. How can I purify it effectively?"
Answer: The 4-hydroxythiazole core can be sensitive to both acidic and basic conditions. Silica gel is inherently acidic and can catalyze the hydrolysis of the 2-ethoxy group or other decomposition pathways.
-
Causality: The lone pairs on the thiazole nitrogen can be protonated by the acidic silanol groups on the silica surface. This makes the C2 carbon more electrophilic and highly susceptible to nucleophilic attack by water, leading to the loss of ethanol and formation of the less stable 2-hydroxy analogue.
-
Recommended Purification Protocol:
-
Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This deactivates the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Non-Chromatographic Methods:
-
Recrystallization: If the product is a solid, recrystallization is the preferred method as it is less harsh. Test various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).
-
Acid-Base Extraction: A carefully controlled liquid-liquid extraction can sometimes be used. However, given the molecule's potential amphoteric nature, this must be approached with caution to avoid hydrolysis.
-
-
Caption: Decision workflow for product purification.
Part 3: Experimental Protocols
Protocol 3.1: Recommended Synthesis of this compound
This protocol is a recommended starting point and may require optimization.
-
To a stirred solution of O-ethyl thiocarbamate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under a nitrogen atmosphere, add ethyl 2-chloro-2-cyanoacetate (1.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add potassium carbonate (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via the methods described in FAQ 3.
Protocol 3.2: Analytical Method for Byproduct Identification
-
TLC Analysis:
-
Mobile Phase: 30-50% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and a potassium permanganate stain. The starting materials and product should be UV active.
-
-
LC-MS Analysis:
-
Use a C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid).
-
Monitor for the expected mass of the product (m/z = 171.02 [M+H]⁺) and potential byproducts (e.g., hydrolyzed product at m/z = 143.01 [M+H]⁺).
-
References
Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Welcome to the technical support center for the synthesis and optimization of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting strategies and in-depth FAQs to help you maximize your reaction yield and product purity.
Section 1: Understanding the Synthetic Pathway
The synthesis of this compound is most effectively approached via the base-catalyzed cyclization of an active methylene precursor, ethyl 2-isothiocyanatoacetate, in the presence of an ethoxide source. This pathway offers a direct and convergent route to the desired thiazole core.
The isothiocyanate functional group is highly electrophilic, making it susceptible to nucleophilic attack.[1] In this reaction, the enolate of a second molecule of the starting material or another nucleophile could potentially lead to side products. However, under controlled basic conditions with ethanol as the solvent, the reaction proceeds via an intramolecular cyclization. The likely mechanism involves the deprotonation of the α-carbon, followed by nucleophilic attack of the resulting carbanion on the isothiocyanate carbon, and subsequent tautomerization to the stable 4-hydroxythiazole form.
Below is a conceptual workflow for the synthesis and purification process.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, or I'm observing no product formation. What are the primary factors to investigate?
Answer: Low or no yield is a common problem that can typically be traced back to one of several critical parameters. The isothiocyanate starting material is highly reactive and requires careful handling.
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Quality of Starting Material: Ethyl 2-isothiocyanatoacetate is moisture-sensitive. Exposure to water can lead to its decomposition into the corresponding amine, which is unreactive in this cyclization. Always use a freshly opened bottle or a properly stored aliquot under an inert atmosphere (e.g., argon or nitrogen).
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Solvent and Base Purity: The reaction is highly sensitive to water. Use anhydrous ethanol (or your chosen alcohol solvent) to prevent hydrolysis of the starting material. Similarly, the base (e.g., sodium ethoxide) should be of high purity and handled under anhydrous conditions. Commercial solutions of sodium ethoxide in ethanol are often a reliable choice.
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Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (40-50 °C) can often improve the rate and yield. However, excessive heat can promote side reactions and decomposition. We recommend starting at room temperature and monitoring the reaction's progress before applying heat.
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Stoichiometry of the Base: The base acts as a catalyst for the cyclization. Typically, a catalytic amount (0.1 to 0.3 equivalents) is sufficient. Using a full equivalent or more can lead to unwanted side reactions, such as saponification of the ester group on the starting material or product.
Below is a logic tree to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: My crude product shows multiple spots on TLC/LC-MS, indicating significant impurities. What are the likely side products and how can I avoid them?
Answer: The formation of impurities is often related to the high reactivity of the starting material and the reaction conditions. Understanding these potential side reactions is key to minimizing their formation.
| Potential Impurity | Formation Mechanism | Prevention Strategy |
| Ethyl 2-aminoacetate | Hydrolysis of the isothiocyanate group by trace water. | Use anhydrous solvents and reagents; maintain an inert atmosphere. |
| Dimer/Polymer | Intermolecular reaction between two or more molecules of the starting material. | Maintain dilute reaction conditions; ensure efficient stirring to promote intramolecular cyclization. |
| Thiourea derivative | Reaction of the isothiocyanate with any primary/secondary amine impurity. | Ensure high purity of all starting materials and solvents. |
| Over-alkylation Product | The hydroxy group of the product is nucleophilic and can be alkylated. | Avoid using strong, non-hindered alkylating agents in the reaction mixture. |
To minimize these, adhere strictly to anhydrous conditions and consider adding the starting material slowly to a solution of the base in ethanol to maintain a low instantaneous concentration, which favors the desired intramolecular reaction.
Question 3: I'm struggling with the purification of the final product. What is the recommended procedure?
Answer: this compound is a moderately polar compound. Its purification can be challenging due to its potential to chelate with silica gel.
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Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization is the preferred method. A solvent system of ethanol/water or ethyl acetate/hexanes often works well. Dissolve the crude material in a minimum amount of the more polar solvent while warm, and then slowly add the less polar solvent until turbidity persists. Allow it to cool slowly to obtain crystals.
-
Column Chromatography: If significant impurities are present, column chromatography is necessary.
-
Stationary Phase: Standard silica gel is often used. However, if you observe significant tailing or product decomposition, consider deactivating the silica gel by pre-treating it with a 1-2% solution of triethylamine in your eluent system.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is a good starting point.
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Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or analyzing with a UV lamp if the compound is UV active.
-
Section 3: Frequently Asked Questions (FAQs)
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What is the optimal base for this reaction? Sodium ethoxide is the ideal base as it does not introduce any competing nucleophiles. Using other bases like sodium hydroxide could lead to hydrolysis of the ester functionalities.
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How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is a straightforward method. Use a mobile phase of 30% ethyl acetate in hexanes. The product is typically more polar than the starting material (ethyl 2-isothiocyanatoacetate) and will have a lower Rf value. Alternatively, LC-MS can be used for more precise monitoring of reactant consumption and product formation.[2]
-
What analytical techniques are essential for characterizing the final product? To confirm the structure and purity of this compound, a combination of techniques is recommended:
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¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): To confirm the molecular weight (170.19 g/mol ).[3]
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and hydroxyl (O-H) stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
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-
What are the primary safety considerations for this synthesis? Ethyl 2-isothiocyanatoacetate is classified as harmful and an irritant.[4] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted under an inert atmosphere to prevent both decomposition and potential exposure.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
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Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow it to cool under a stream of dry nitrogen or argon.
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 50 mL of anhydrous ethanol.
-
Base Addition: Carefully add sodium ethoxide (0.2 equivalents) to the ethanol and stir until fully dissolved.
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Substrate Addition: In a separate, dry flask, dissolve ethyl 2-isothiocyanatoacetate (1.0 equivalent) in 10 mL of anhydrous ethanol. Add this solution dropwise to the stirred ethanol/base solution over 30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (30% ethyl acetate/hexanes) until the starting material is consumed. If the reaction is sluggish, gently warm the mixture to 45 °C.
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Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1M hydrochloric acid (HCl) to quench the reaction and neutralize the base until the pH is approximately 5-6.
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Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 50 mL of ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in 10% ethyl acetate/hexanes.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica-adsorbed product onto the top of the prepared column.
-
Elution: Begin eluting the column with 10% ethyl acetate in hexanes. Gradually increase the polarity of the eluent, for example, to 20%, then 30%, and finally 40% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound as a solid.
References
"2-Ethoxy-4-hydroxythiazole-5-carbonitrile" stability and degradation issues
Welcome to the technical support center for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance regarding the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a unique heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research. Understanding its stability profile is crucial for the successful design and execution of experiments, as well as for ensuring the reliability and reproducibility of your results. This guide will delve into the potential stability and degradation issues of this molecule, offering insights into its handling, storage, and troubleshooting of common experimental problems.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, primarily due to the presence of multiple functional groups: the thiazole ring, an ethoxy group, a hydroxyl group, and a nitrile group. Key factors to consider are:
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pH: The compound is susceptible to both acid and base-catalyzed hydrolysis.
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Temperature: Elevated temperatures can lead to thermal decomposition.
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Light: Exposure to light, particularly UV radiation, may induce photodegradation.
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Oxidizing agents: The presence of oxidizing agents can lead to the oxidation of the thiazole ring, particularly the sulfur atom.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage, refrigeration in a tightly sealed container is advisable. It is also prudent to protect it from light by using amber-colored vials or by wrapping the container in aluminum foil.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its structure, several degradation pathways can be anticipated:
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Hydrolysis: The 2-ethoxy group is susceptible to hydrolysis, which can occur under acidic or basic conditions, leading to the formation of 2-hydroxy-4-hydroxythiazole-5-carbonitrile and ethanol. The nitrile group can also be hydrolyzed to a carboxylic acid under more stringent conditions.
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Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of a sulfoxide or sulfone.
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Photodegradation: Thiazole rings can undergo photo-oxygenation, often involving a reaction with singlet oxygen. This can lead to the formation of an unstable endoperoxide that rearranges and may result in ring cleavage.
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Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition, potentially involving the nitrile group or the thiazole ring itself.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
Q: I am observing variable or lower-than-expected activity of this compound in my cell-based or enzymatic assays. What could be the cause?
A: This issue often points to the degradation of your compound in the assay medium.
Causality: The aqueous and buffered conditions of most biological assays, often conducted at 37°C, can promote hydrolysis of the 2-ethoxy group. The presence of components in the cell culture media could also contribute to degradation.
Troubleshooting Protocol:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound before each experiment.
-
Solvent Selection: Dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO) to prepare a concentrated stock solution. Minimize the concentration of the organic solvent in the final assay medium.
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pH Control: If possible, assess the stability of your compound at the pH of your assay buffer. You can perform a preliminary stability test by incubating the compound in the buffer for the duration of your experiment and analyzing it by HPLC.
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Control Experiments: Include a "compound only" control (compound in assay medium without cells or enzymes) to assess its stability under the experimental conditions.
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Analytical Verification: Use an analytical technique like HPLC-UV to check the purity of your stock solution and to analyze the compound's concentration in the assay medium over time. A stability-indicating HPLC method should be used.
Issue 2: Appearance of unknown peaks in my analytical chromatogram over time.
Q: I am analyzing my sample of this compound by HPLC and I see new, unidentified peaks appearing in my chromatograms, especially in older samples. What do these peaks represent?
A: The appearance of new peaks is a strong indication of degradation. These new peaks are likely degradation products.
Causality: The degradation can be due to hydrolysis, oxidation, or photodegradation, depending on the storage and handling of your samples.
Troubleshooting Protocol:
-
Characterize Degradation Products: If possible, use LC-MS/MS to get mass information on the unknown peaks. This can help in identifying the degradation products.
-
Forced Degradation Study: To systematically identify the potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions:
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Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.
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Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.
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Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
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Thermal Stress: Heat the solid compound or a solution at an elevated temperature.
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Photolytic Stress: Expose the compound (in solid or solution form) to a light source (e.g., UV lamp).
-
-
Analyze Stressed Samples: Analyze the samples from the forced degradation study using a stability-indicating HPLC method. The retention times of the degradation products can be compared with the unknown peaks in your sample chromatograms.
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Review Storage Conditions: Ensure your samples are stored under the recommended conditions (cool, dark, and dry) to minimize degradation.
Visualizations
Potential Degradation Pathways
Common problems in the synthesis of thiazole derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for thiazole derivative synthesis. The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, its synthesis, while conceptually straightforward, is often fraught with challenges that can impede research and development. This guide is structured to provide direct, actionable solutions to the common problems encountered in the lab. We will delve into the causality behind these issues, offering field-proven insights to optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face during thiazole synthesis, particularly the widely used Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4]
Category 1: Low Yield & Reaction Failure
Question: My Hantzsch thiazole synthesis has failed completely or is giving me a very low yield. What are the first things I should check?
Answer: A failed or low-yielding reaction is typically traced back to one of three areas: reagent quality, reaction conditions, or fundamental mechanistic hurdles. Follow this diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for low reaction yields.
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Reagent Integrity is Paramount:
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α-Haloketones: These reagents are the most common point of failure. They can be unstable and degrade upon storage, especially if exposed to light or moisture.[5] α-Bromoketones offer a good balance of reactivity and stability, making them a frequent choice.[6] Always use freshly prepared or purified α-haloketones if possible. A simple proton NMR can quickly verify their integrity before starting the reaction.
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Thioamides/Thioureas: Ensure your thioamide is pure and dry. Impurities can lead to unwanted side reactions.
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Optimizing Reaction Conditions:
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Solvent Choice: The solvent plays a critical role. Ethanol or a mixture of ethanol and water is commonly used and effective for many substrates.[7] For less reactive starting materials, a higher boiling point solvent like DMF may be necessary, but be aware that higher temperatures can also promote side reactions.[8]
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Temperature: While some reactions proceed at room temperature, many require heating to reflux.[9] However, excessive heat can lead to the degradation of starting materials or the formation of undesired byproducts. A stepwise increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is a prudent strategy.
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Question: My reaction has stalled; TLC analysis shows both starting material and some product, but the reaction isn't progressing. What should I do?
Answer: A stalled reaction often points to insufficient activation energy, reagent stoichiometry issues, or catalyst deactivation (if one is used).
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Increase Reaction Time/Temperature: The simplest approach is to extend the reaction time or incrementally increase the temperature.[9] Monitor via TLC until the starting material spot is significantly diminished.
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Re-evaluate Stoichiometry: While a 1:1 molar ratio is typical, using a slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the α-haloketone is prone to self-condensation.
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Catalyst Use: While the classic Hantzsch synthesis is often uncatalyzed, some modern variations use catalysts to improve yields and reaction times under milder conditions.[7][10] If you are using a catalyst, ensure it has not degraded.
Category 2: Side Reactions & Impurity Profiling
Question: I've isolated a product, but the NMR spectrum is complex, suggesting a mixture. What are the likely side products in a Hantzsch synthesis?
Answer: Side product formation is a common issue, arising from the inherent reactivity of the starting materials.
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Formation of Dihydrothiazole Intermediate: The final step in the Hantzsch synthesis is a dehydration/aromatization step. If this step is incomplete, you may isolate the 2,3-dihydrothiazole intermediate. This is often indicated by the absence of the characteristic aromatic thiazole proton signal in the 1H NMR spectrum (typically 7-9 ppm).[11]
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Solution: Ensure your workup conditions are sufficiently acidic or that you've allowed enough time at an elevated temperature to promote the final dehydration step.
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Isomer Formation: When using N-monosubstituted thioureas, there is a possibility of forming two different regioisomers: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. Under neutral conditions, the 2-amino isomer is almost exclusively formed. However, under acidic conditions, mixtures can be generated.[12]
Caption: Regioselectivity in Hantzsch synthesis based on pH.
Category 3: Purification & Characterization
Question: My crude product is an oil or a sticky solid that is difficult to purify by column chromatography. What are some alternative purification strategies?
Answer: Purification can be challenging due to the polarity of the thiazole ring and potential byproducts.
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Recrystallization: This is often the most effective method for purifying solid thiazole derivatives. Experiment with a range of solvents, from polar (ethanol, methanol) to non-polar (hexanes, toluene), and solvent mixtures (e.g., ethyl acetate/hexanes).[9]
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Acid-Base Extraction: The nitrogen atom at position 3 of the thiazole ring is basic.[13] You can often purify your product by dissolving the crude mixture in an organic solvent (like dichloromethane or ethyl acetate), washing with a dilute acid (e.g., 1M HCl) to protonate and extract your thiazole into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract your purified product back into an organic solvent.
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Precipitation: The Hantzsch synthesis product is often poorly soluble in water. After the reaction is complete, pouring the reaction mixture into a beaker of cold water or a dilute sodium carbonate solution can precipitate the product, which can then be collected by filtration.[14]
Question: What are the key signals to look for in the 1H NMR spectrum to confirm the formation of my thiazole derivative?
Answer: The 1H NMR spectrum provides definitive evidence for thiazole ring formation.
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The C5-H Proton: The proton at the 5-position of the thiazole ring is typically a singlet and appears in the aromatic region, generally between 7.0 and 8.5 ppm.[11][15] Its specific chemical shift is influenced by the substituents at positions 2 and 4.
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Disappearance of Starting Material Signals: Confirm the consumption of the α-haloketone by the disappearance of the signal for the α-protons (e.g., the -CH₂-Br protons of a phenacyl bromide, typically around 4.4 ppm).
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Thiazole C5-H | 7.0 - 8.5 | A singlet, characteristic of the aromatic ring formation.[11][16] |
| Thiazole C4-H | 7.5 - 9.0 | Can be a singlet or multiplet depending on substitution. |
| -NH₂ (at C2) | 5.0 - 7.5 | Often a broad singlet, exchangeable with D₂O. |
| Aryl-H | 7.0 - 8.0 | Depends on the specific aryl substituent. |
| Alkyl-H | 1.0 - 4.0 | Depends on the specific alkyl substituent. |
| Table 1: Common 1H NMR chemical shifts for thiazole derivatives. |
Part 2: Standard Operating Protocol (SOP)
Optimized Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a reliable method for synthesizing a common thiazole derivative and serves as a validated starting point for further experimentation.[14]
Materials:
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2-Bromoacetophenone (5.0 mmol, 1.0 g)
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Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Heating: Place the vial on a hot plate and heat the mixture to a gentle reflux (approx. 70-80 °C) with stirring.
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Reaction Monitoring: Allow the reaction to stir for 30-60 minutes. The progress can be monitored by TLC (50% ethyl acetate/50% hexane), observing the disappearance of the 2-bromoacetophenone spot.
-
Cooling: Once the reaction is complete, remove it from the heat and allow the solution to cool to room temperature.
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Precipitation & Workup: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. A solid precipitate should form.[14]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.
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Drying: Spread the collected solid on a watch glass and allow it to air dry completely. The crude product is often pure enough for characterization.
Part 3: Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting. The Hantzsch synthesis proceeds through a well-established pathway.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
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Nucleophilic Attack (S-Alkylation): The reaction begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic α-carbon of the haloketone in an Sₙ2 reaction.[17]
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Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring.
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Dehydration/Aromatization: The final step is the elimination of a molecule of water to form the stable, aromatic thiazole ring.[17]
By understanding these steps, a researcher can better diagnose problems. For instance, a failure in step 1 could be due to a poor nucleophile (impure thioamide) or a deactivated electrophile (degraded α-haloketone). A failure to isolate the final product (step 3) might mean the reaction has stalled at the cyclized intermediate, requiring more forcing conditions to drive the dehydration.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Reactions of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Welcome to the technical support center for "2-Ethoxy-4-hydroxythiazole-5-carbonitrile" (CAS 59965-53-6). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and subsequent reactions of this versatile thiazole derivative. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental success.
Section 1: Troubleshooting the Synthesis of the 4-Hydroxythiazole Core
The synthesis of 2-alkoxy-4-hydroxythiazole derivatives often relies on variations of the classic Hantzsch thiazole synthesis.[1][2][3] This involves the condensation of an α-halocarbonyl compound with a suitable thioamide. For the specific case of our target molecule, a plausible synthetic route would involve the reaction of an appropriate α-haloacetoacetate derivative with an O-ethyl thiocarbamate. However, this process can be fraught with challenges leading to low yields and impurities.
FAQ 1: My Hantzsch synthesis of a 4-hydroxythiazole derivative is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Low yields in a Hantzsch-type synthesis for 4-hydroxythiazoles can often be attributed to several factors, ranging from reactant stability to suboptimal reaction conditions.
Answer:
The primary suspects for low yields are typically related to the stability of the starting materials, the choice of base and solvent, and the reaction temperature. The key is to favor the intramolecular cyclization to form the thiazole ring over competing side reactions.
Troubleshooting Steps & Explanations:
-
Purity and Stability of Reactants:
-
α-Halocarbonyl Compound: These reagents can be lachrymatory and unstable. Ensure you are using a freshly opened or purified batch. Decomposition can lead to a variety of byproducts.
-
Thioamide/Thiocarbamate: Thioamides can be susceptible to hydrolysis, especially under basic or acidic conditions. Ensure your thioamide is pure and dry.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. A base that is too strong can promote self-condensation of the carbonyl compound or decomposition of the thioamide. A weak base may not be sufficient to deprotonate the thioamide for the initial nucleophilic attack.
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Solvent Effects: The solvent plays a crucial role in the reaction rate and pathway. Protic solvents like ethanol can facilitate the proton transfer steps in the mechanism, while aprotic polar solvents like DMF might enhance the rate of the initial SN2 reaction.[4]
-
Experimental Protocol: Optimization of Hantzsch Synthesis for 4-Hydroxythiazoles
-
Reactant Preparation:
-
Ensure the α-halocarbonyl compound is pure by distillation or recrystallization if necessary.
-
Use a high-purity, dry thioamide or thiocarbamate.
-
-
Reaction Setup:
-
To a solution of the thioamide (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add a mild base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine) (1.1 eq.).
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Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate.
-
Slowly add the α-halocarbonyl compound (1.0 eq.) dropwise to the reaction mixture at 0 °C to control the initial exothermic reaction.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Table 1: Suggested Starting Conditions for Hantzsch Synthesis Optimization
| Parameter | Condition 1 (Mild) | Condition 2 (Moderate) | Condition 3 (Aprotic) |
| Base | Sodium Bicarbonate | Potassium Carbonate | Triethylamine |
| Solvent | Ethanol | Isopropanol | DMF |
| Temperature | 50 °C | 70 °C | 60 °C |
Visualizing the Hantzsch Synthesis and Potential Pitfalls:
Caption: Troubleshooting workflow for the Hantzsch thiazole synthesis.
Section 2: Derivatization of this compound
The hydroxyl group at the C4 position and the nitrile at C5 are prime locations for further functionalization. A common synthetic step is the alkylation or acylation of the hydroxyl group.
FAQ 2: I am attempting to O-alkylate the hydroxyl group of my 4-hydroxythiazole, but the reaction is sluggish and gives a mixture of products. What is going wrong?
O-alkylation of 4-hydroxythiazoles can be challenging due to the tautomeric nature of the hydroxy group and the potential for N-alkylation if the reaction conditions are not carefully controlled.
Answer:
The 4-hydroxythiazole can exist in equilibrium with its keto tautomer (a thiazol-4-one). The success of O-alkylation over N-alkylation or C-alkylation depends on the choice of base, solvent, and alkylating agent.
Troubleshooting Steps & Explanations:
-
Tautomerism: The 4-hydroxythiazole exists in tautomeric forms. The desired O-alkylation occurs on the enol form. Reaction conditions should favor the formation of the enolate.
-
Choice of Base and Solvent:
-
Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often preferred to generate the oxygen anion. Weaker bases like potassium carbonate may require harsher conditions and can lead to side reactions.
-
Solvents: Aprotic polar solvents like DMF or THF are generally used to dissolve the reactants and stabilize the resulting anion.
-
-
Alkylating Agent:
-
Highly reactive alkylating agents like methyl iodide or benzyl bromide are typically used. For less reactive alkyl halides, increasing the temperature or using a phase-transfer catalyst may be necessary.
-
Experimental Protocol: O-Alkylation of 4-Hydroxythiazoles
-
Reaction Setup:
-
To a solution of the 4-hydroxythiazole (1.0 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add the alkylating agent (1.1 eq.) dropwise at 0 °C.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 2: Reagent Guide for O-Alkylation of 4-Hydroxythiazoles
| Base | Solvent | Alkylating Agent | Typical Temperature |
| NaH | Anhydrous DMF/THF | Methyl Iodide | 0 °C to RT |
| K₂CO₃ | Anhydrous Acetone/DMF | Benzyl Bromide | Reflux |
| t-BuOK | Anhydrous THF | Ethyl Bromoacetate | 0 °C to RT |
Visualizing the Alkylation Selectivity Challenge:
Caption: Competing pathways in the alkylation of 4-hydroxythiazoles.
FAQ 3: My O-acylation of the 4-hydroxythiazole is incomplete, and I observe decomposition of the starting material. How can I improve this reaction?
O-acylation of 4-hydroxythiazoles can be more straightforward than alkylation but is not without its challenges, particularly with sensitive substrates.
Answer:
Incomplete reactions and decomposition during O-acylation often point to issues with the acylating agent's reactivity, the presence of moisture, or an inappropriate base.
Troubleshooting Steps & Explanations:
-
Acylating Agent:
-
Acyl Halides: These are highly reactive and can be effective, but they also produce strong acids (HX) as byproducts, which can cause decomposition. A stoichiometric amount of a non-nucleophilic base is required to neutralize the acid.
-
Anhydrides: These are generally less reactive than acyl halides but are often a good choice as the byproduct is a carboxylic acid, which is less corrosive. An excess of the anhydride or the use of a catalyst may be needed.
-
-
Base/Catalyst:
-
For acyl halides, a tertiary amine base like triethylamine or pyridine is commonly used as an acid scavenger.
-
For anhydrides, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
-
Reaction Conditions:
-
The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
-
Low temperatures (e.g., 0 °C) are often used initially to control the exothermic reaction, followed by warming to room temperature.
-
Experimental Protocol: O-Acylation of 4-Hydroxythiazoles
-
Reaction Setup (using Acyl Chloride):
-
Dissolve the 4-hydroxythiazole (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 eq.) dropwise.
-
-
Reaction Setup (using Anhydride):
-
Dissolve the 4-hydroxythiazole (1.0 eq.), the anhydride (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove the base and then with a saturated sodium bicarbonate solution to remove excess anhydride or carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by column chromatography or recrystallization.
-
References
Technical Support Center: Synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical impact of solvent selection on the success of your synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested experience to help you navigate the complexities of this synthesis.
Introduction: The Role of the Solvent
The synthesis of highly functionalized thiazoles like this compound is often a nuanced process where the choice of solvent is not merely a medium for the reaction but a key parameter that can dictate reaction rate, yield, and purity. The solvent influences the solubility of reactants, stabilizes transition states and intermediates, and can even participate in the reaction mechanism. This guide will explore these aspects in the context of a plausible synthetic route and address the common challenges you may face.
Proposed Synthetic Pathway: A Modified Gewald-Type Reaction
A common and effective method for the synthesis of substituted thiazoles is a variation of the Gewald reaction. For this compound, a plausible pathway involves the condensation of ethyl 2-cyano-2-(dithioethoxycarbonyl)acetate with a suitable amine source in the presence of a base. The choice of solvent in this multi-step, one-pot reaction is critical.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, with a focus on solvent-related causes and solutions.
Question: My reaction yield is consistently low. What are the likely solvent-related causes?
Answer: Low yields can often be traced back to the solvent's inability to adequately perform one of its key roles. Consider the following:
-
Poor Solubility of Reactants: The starting materials, particularly the dithiocarboxylate intermediate, may have limited solubility in certain solvents. If your reactants are not fully dissolved, the reaction becomes heterogeneous, leading to slower reaction rates and lower yields.
-
Solution: Try a solvent with a different polarity. If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like DMF or DMSO. A mixture of solvents can also be effective. For instance, a combination of ethanol and DMF can provide a good balance of polarity and proticity.
-
-
Instability of Intermediates: The enamine intermediate is a key species in the cyclization step. Protic solvents like ethanol or methanol can stabilize this intermediate through hydrogen bonding, facilitating the subsequent cyclization. In contrast, aprotic solvents may not offer this stabilization, potentially leading to side reactions.
-
Solution: If using an aprotic solvent, consider adding a protic co-solvent. Even small amounts of an alcohol can have a significant impact.
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. The solvent's boiling point will limit the maximum temperature you can achieve.
-
Solution: If you suspect the reaction requires a higher temperature, choose a solvent with a higher boiling point, such as DMF (153 °C) or DMSO (189 °C). Microwave-assisted synthesis can also be a valuable tool for rapidly screening reaction conditions and often leads to improved yields in shorter times[1].
-
Question: I am observing significant impurity formation. How can the solvent be contributing to this?
Answer: Impurities often arise from side reactions, which can be promoted by an inappropriate solvent choice.
-
Hydrolysis of Reactants or Product: If your solvent contains water, it can lead to the hydrolysis of the ester and cyano groups in your starting materials and product.
-
Solution: Ensure you are using anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use.
-
-
Solvent-Reactant Interaction: Some solvents can react with the starting materials or intermediates. For example, primary or secondary amine solvents could potentially compete with the desired ammonia source.
-
Promotion of Dimerization or Polymerization: In some cases, the solvent can influence the reaction pathway, leading to the formation of undesired dimers or polymers of the starting materials.
-
Solution: A solvent screening study is the most effective way to address this. By comparing the outcome in a range of solvents with varying properties, you can identify a medium that favors the desired intramolecular cyclization over intermolecular side reactions.
-
Question: My reaction seems to stall before completion. What should I investigate from a solvent perspective?
Answer: A stalled reaction often points to issues with reaction kinetics or equilibrium.
-
Poor Solvation of the Transition State: The cyclization step proceeds through a specific transition state. A solvent that can effectively solvate and stabilize this transition state will accelerate the reaction. Polar aprotic solvents are often good at stabilizing charged, delocalized transition states.
-
Solution: Experiment with solvents like acetonitrile, DMF, or DMSO.
-
-
Product Precipitation: If the product is insoluble in the reaction solvent, it may precipitate out of the solution as it is formed. This can sometimes encapsulate unreacted starting materials, preventing the reaction from going to completion.
-
Solution: Choose a solvent in which the final product has good solubility at the reaction temperature. If the product is intended to precipitate upon cooling for isolation, ensure it remains in solution while the reaction is in progress. Alternatively, a solvent system from which the product crystallizes out upon completion can drive the reaction forward according to Le Chatelier's principle.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for optimizing the synthesis of this compound?
A1: Ethanol is often a good starting point for thiazole syntheses of this type. It is a polar, protic solvent that can facilitate the necessary proton transfers in the mechanism and effectively solvates many of the common starting materials and reagents. It is also relatively inexpensive and has a convenient boiling point for refluxing the reaction.
Q2: How does the protic vs. aprotic nature of the solvent affect the reaction?
A2: Protic solvents (e.g., ethanol, methanol) can hydrogen bond with reactants and intermediates, which can be beneficial for stabilizing key species. They can also act as a proton source, which may be important for tautomerization to the final product. Aprotic polar solvents (e.g., DMF, DMSO) are excellent at dissolving a wide range of compounds and can accelerate reactions by solvating cations while leaving anions relatively free and more nucleophilic. The choice between them depends on the specific rate-determining step of your reaction.
Q3: Are "green" solvents a viable option for this synthesis?
A3: Yes, greener alternatives are becoming more prevalent in heterocyclic synthesis. Deep eutectic solvents (DESs) and ionic liquids (ILs) have been successfully used for the synthesis of thiazole derivatives[2][3][4]. These solvents can offer advantages such as low volatility, high thermal stability, and recyclability. However, they may require more optimization to find the right combination for your specific substrate.
Q4: How do I perform a solvent screening experiment effectively?
A4: A systematic approach is key. Select a range of solvents with diverse properties (polar protic, polar aprotic, non-polar). Set up small-scale parallel reactions, keeping all other parameters (temperature, concentration, stoichiometry) constant. Monitor the reactions by a suitable analytical technique like TLC, LC-MS, or NMR to assess conversion and purity.
Caption: A typical workflow for a solvent screening experiment.
Data Presentation
| Entry | Solvent | Polarity (Dielectric Constant) | Type | Reaction Time (h) | Yield (%) | Purity (by LC-MS) |
| 1 | Toluene | 2.4 | Non-polar | 24 | <10 | Poor |
| 2 | Acetonitrile | 37.5 | Polar Aprotic | 12 | 65 | Good |
| 3 | Ethanol | 24.5 | Polar Protic | 8 | 85 | Excellent |
| 4 | DMF | 36.7 | Polar Aprotic | 6 | 92 | Excellent |
| 5 | DMSO | 46.7 | Polar Aprotic | 6 | 90 | Good (some decomposition) |
| 6 | Water/Ethanol (1:1) | ~50 | Polar Protic | 10 | 78 | Good |
This is illustrative data based on general principles of thiazole synthesis.
Experimental Protocol: Synthesis in N,N-Dimethylformamide (DMF)
This protocol is a representative procedure based on the principles discussed.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-2-(dithioethoxycarbonyl)acetate (1.0 eq).
-
Dissolution: Add anhydrous DMF (5 mL per mmol of starting material) to the flask and stir until the reactant is fully dissolved.
-
Reagent Addition: Add ammonium acetate (1.5 eq) and triethylamine (2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (10 volumes).
-
Precipitation: Stir the aqueous mixture for 30 minutes. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Welcome to the technical support guide for the synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals. Given that this specific molecule is not extensively documented in primary literature, this guide presents a robust, proposed synthetic pathway based on established principles of heterocyclic chemistry. We will delve into the critical aspects of temperature control and provide detailed troubleshooting for challenges you may encounter.
Overview of the Proposed Synthetic Pathway
The synthesis of this compound can be logically approached via a two-step process. This pathway is designed for efficiency and control, leveraging common starting materials. The key is a cyclization reaction between a highly functionalized nitrogen-containing precursor and a sulfur-donating reagent.
-
Step 1: Synthesis of Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate (Oxyma) : This intermediate is prepared by the nitrosation of ethyl cyanoacetate. This reaction is highly sensitive to temperature and pH.[1]
-
Step 2: Cyclocondensation with Potassium Ethyl Xanthate : The synthesized Oxyma is then reacted with potassium ethyl xanthate. In this key step, the xanthate acts as both the sulfur source and the precursor for the 2-ethoxy group, leading to the formation of the target thiazole ring.
The overall workflow is summarized below.
Caption: Proposed two-step synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.
Step 1: Synthesis of Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate (Oxyma)
Q1: My yield of Oxyma is significantly lower than expected (<70%). What are the most likely causes?
A1: Low yield in this nitrosation reaction is almost always linked to two factors: temperature and pH.
-
Temperature Control: The reaction of sodium nitrite with acid to form nitrous acid is exothermic. Furthermore, the subsequent nitrosation of the active methylene group in ethyl cyanoacetate is also exothermic. You must maintain a strict temperature range of 0-5°C , especially during the slow, dropwise addition of the nitrite solution.[2] An ice/salt bath is recommended for robust control. A temperature excursion above 10°C can lead to the decomposition of nitrous acid and the formation of nitrogen oxide (NOx) gases (visible as brown fumes), which reduces the amount of effective nitrosating agent available.
-
pH Management: The stability of the ester group in ethyl cyanoacetate and the product is pH-dependent. If the medium becomes too acidic or basic, hydrolysis of the ethyl ester can occur. The reaction is optimally carried out at a pH of approximately 4.5.[1] Using a buffered system or a weak acid like acetic acid helps maintain the appropriate pH.[3][4]
Q2: During the addition of sodium nitrite, my reaction mixture turned dark brown or orange instead of yellow. Is this normal?
A2: No, this indicates a significant side reaction, typically caused by poor temperature control. The dark color is due to the formation of nitrogen oxides (like NO₂). This not only reduces your yield but also complicates purification. If this occurs, ensure your cooling bath is efficient and slow down the addition rate of your reagents significantly in future attempts.
Q3: How do I properly isolate and purify the Oxyma product?
A3: After the reaction is complete, the product is typically isolated by extraction. The crude product is often an oil or a semi-solid.
-
Extraction: Extract the aqueous reaction mixture multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.[5]
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The most common and effective purification method is recrystallization. Boiling water[3], ethanol, or ethyl acetate are reported to be effective solvents for recrystallization, yielding Oxyma as a white to light yellow crystalline solid.[1]
Step 2: Cyclocondensation to form this compound
Q4: The cyclization reaction to form the thiazole ring is not proceeding, even with heating. What should I investigate?
A4: A stalled cyclization reaction points to issues with reagents, solvent, or reaction conditions.
-
Base and Solvent System: This reaction is a base-catalyzed cyclocondensation. The choice of base and solvent is critical. A polar aprotic solvent like DMF is often effective for this type of reaction.[6] The base should be strong enough to facilitate the necessary deprotonations but not so strong as to cause widespread decomposition. Consider using a non-nucleophilic base like DBU or a milder inorganic base like potassium carbonate if stronger bases are failing.
-
Water Content: Ensure all your reagents and the solvent are anhydrous. Water can interfere with the base and react with intermediates. Dry your solvent over molecular sieves if necessary.
-
Temperature: While some thiazole syntheses work at room temperature, many require thermal energy to overcome the activation barrier for cyclization.[7][8] If the reaction is stalled at a lower temperature, gradually increase the heat to reflux, monitoring the progress by TLC or LC-MS. A temperature of 80-100°C is a reasonable target to explore.
Q5: My final product is very impure, and TLC/LC-MS shows multiple spots/peaks. How can I improve the reaction's selectivity?
A5: Impurity formation suggests that side reactions are competing with the desired cyclization. Temperature control is again paramount.
-
Controlled Addition: Instead of mixing all reagents at once, try dissolving the Oxyma and base in the solvent first, and then add the potassium ethyl xanthate solution dropwise at a controlled temperature. This can prevent polymerization or decomposition of the xanthate.
-
Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will often improve selectivity. Start at a moderate temperature (e.g., 60°C) and only increase it if the reaction does not proceed.
-
Reaction Time: Over-extending the reaction time, especially at high temperatures, can lead to the decomposition of the product. Monitor the reaction and quench it once the starting material is consumed to prevent the formation of degradation products.
Q6: I believe I have formed the product, but it exists as a tautomeric mixture (4-hydroxythiazole vs. thiazol-4-one). How does this affect characterization?
A6: This is an excellent observation. The 4-hydroxythiazole moiety is known to exist in equilibrium with its keto tautomer, thiazol-4(5H)-one. This is an intrinsic property of the molecule. This tautomerism can be observed in spectroscopic data. For instance, in NMR spectroscopy, you might see broader peaks or even two distinct sets of peaks depending on the solvent and temperature. In IR spectroscopy, you would expect to see both O-H and C=O stretching frequencies. This is not an impurity but a fundamental characteristic of your target's chemical structure.[9]
Caption: Keto-enol tautomerism of the 4-hydroxythiazole ring system.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate (Oxyma)
This protocol is adapted from established methods for Oxyma synthesis.[1][2][4]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl cyanoacetate | 113.12 | 11.3 g | 0.10 |
| Sodium Nitrite | 69.00 | 8.3 g | 0.12 |
| Acetic Acid (Glacial) | 60.05 | 8.0 mL | ~0.14 |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8.3 g) in distilled water (50 mL).
-
In a separate 500 mL three-neck flask equipped with a dropping funnel and an internal thermometer, dissolve ethyl cyanoacetate (11.3 g) in glacial acetic acid (8.0 mL).
-
Cool the ethyl cyanoacetate solution to 0°C using an ice/salt bath.
-
Slowly add the aqueous sodium nitrite solution dropwise from the dropping funnel to the stirred ethyl cyanoacetate solution. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 60-90 minutes.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. The mixture should become a thick, yellowish slurry.
-
Allow the mixture to stand overnight in a cold room or refrigerator to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from hot ethanol or ethyl acetate to yield pure Oxyma as a white crystalline solid (expected yield: ~80-87%).[1]
Protocol 2: Synthesis of this compound
This is a proposed protocol based on established thiazole synthesis methodologies.[6] Optimization may be required.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Oxyma | 142.11 | 7.1 g | 0.05 |
| Potassium Ethyl Xanthate | 160.30 | 8.8 g | 0.055 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.6 g | 0.055 |
Procedure:
-
To a 250 mL round-bottom flask, add Oxyma (7.1 g), anhydrous potassium carbonate (7.6 g), and anhydrous DMF (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add potassium ethyl xanthate (8.8 g) to the mixture in one portion.
-
Heat the reaction mixture to 80°C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is expected to be complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH ~3-4 with 2M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture or acetonitrile) to yield the final product.
Critical Temperature Control Summary
| Step | Process | Recommended Temperature | Rationale & Consequences of Deviation |
| 1 | Nitrite Addition | 0 - 5 °C | Rationale: Controls exothermic reaction, prevents decomposition of nitrous acid.[2] Deviation: >10°C leads to formation of NOx gases, side products, and significantly reduced yield. |
| 2 | Cyclocondensation | 80 °C (Starting Point) | Rationale: Provides activation energy for ring formation. Deviation: Too low (<60°C) may result in no reaction. Too high (>120°C) may cause decomposition of the xanthate reagent or the final product. |
References
- 1. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 59965-53-6 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to Thiazole Building Blocks: Spotlight on 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its versatile structure is a key component in numerous FDA-approved drugs, showcasing a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of "2-Ethoxy-4-hydroxythiazole-5-carbonitrile" against other pivotal thiazole building blocks, offering insights into their synthetic utility and potential in drug discovery.
Introduction to the Thiazole Scaffold
The unique electronic properties and structural features of the thiazole ring make it a "privileged scaffold" in drug design. The nitrogen and sulfur heteroatoms provide sites for hydrogen bonding and other non-covalent interactions, crucial for binding to biological targets. Furthermore, the aromatic nature of the ring contributes to the stability of the molecule. The ability to readily modify the thiazole core at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity.
Key Thiazole Building Blocks: A Comparative Overview
The strategic selection of a thiazole building block is a critical decision in the synthesis of novel therapeutic agents. This choice is dictated by the desired substitution pattern and the reactivity required for subsequent chemical transformations. Below is a comparison of this compound with other commonly employed thiazole synthons.
This compound
This highly functionalized thiazole derivative offers multiple reactive sites for chemical modification.
- Structure: dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; 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JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; 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QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BAA [label=""]; BAB [label=""]; BAC [label=""]; BAD [label=""]; BAE [label=""]; BAF [label=""]; BAG [label=""]; BAH [label=""]; BAI [label=""]; BAJ [label=""]; BAK [label=""]; BAL [label=""]; BAM [label=""]; BAN [label=""]; BAO [label=""]; BAP [label=""]; BAQ [label=""]; BAR [label=""]; BAS [label=""]; BAT [label=""]; BAU [label=""]; BAV [label=""]; BAW [label=""]; BAX [label=""]; BAY [label=""]; BAZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ [label=""]; LEK [label=""]; LEL [label=""]; LEM [label=""]; LEN [label=""]; LEO [label=""]; LEP [label=""]; LEQ [label=""]; LER [label=""]; LES [label=""]; LET [label=""]; LEU [label=""]; LEV [label=""]; LEW [label=""]; LEX [label=""]; LEY [label=""]; LEZ [label=""]; LFA [label=""]; LFB [label=""]; LFC [label=""]; LFD [label=""]; LFE [label=""]; LFF [label=""]; LFG [label=""]; LFH [label=""]; LFI [label=""]; LFJ [label=""]; LFK [label=""]; LFL [label=""]; LFM [label=""]; LFN [label=""]; LFO [label=""]; LFP [label=""]; LFQ [label=""]; LFR [label=""]; LFS [label=""]; LFT [label=""]; LFU [label=""]; LFV [label=""]; LFW [label=""]; LFX [label=""]; LFY [label=""]; LFZ [label=""]; LGA [label=""]; LGB [label=""]; LGC [label=""]; LGD [label=""]; LGE [label=""]; LGF [label=""]; LGG [label=""]; LGH [label=""]; LGI [label=""]; LGJ [label=""]; LGK [label=""]; LGL [label=""]; LGM [label=""]; LGN [label=""]; LGO [label=""]; LGP [label=""]; LGQ [label=""]; LGR [label=""]; LGS [label=""]; LGT [label=""]; LGU [label=""]; LGV [label=""]; LGW [label=""]; LGX [label=""]; LGY [label=""]; LGZ [label=""]; LHA [label=""]; LHB [label=""]; LHC [label=""]; LHD [label=""]; LHE [label=""]; LHF [label=""]; LHG [label=""]; LHH [label=""]; LHI [label=""]; LHJ [label=""]; LHK [label=""]; LHL [label=""]; LHM [label=""]; LHN [label=""]; LHO [label=""]; LHP [label=""]; LHQ [label=""]; LHR [label=""]; LHS [label=""]; LHT [label=""]; LHU [label=""]; LHV [label=""]; LHW [label=""]; LHX [label=""]; LHY [label=""]; LHZ [label=""]; LIA [label=""]; LIB [label=""]; LIC [label=""]; L
A Researcher's Guide to the Biological Activity Screening of Novel 2-Ethoxy-4-hydroxythiazole-5-carbonitrile Derivatives
A Comparative Analysis for Drug Discovery Professionals
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, integral to a multitude of FDA-approved drugs and a fertile ground for the discovery of new therapeutic agents.[1][2][3] This guide provides a comprehensive framework for the biological activity screening of a novel subclass of these compounds: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile derivatives. While specific research on this particular scaffold is nascent, its structural features—an electron-donating ethoxy group, a potentially acidic hydroxyl group, and an electron-withdrawing nitrile group—suggest a rich and complex reactivity profile ripe for exploration.[4]
This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering a roadmap for elucidating the therapeutic potential of these derivatives. We will delve into established screening methodologies for analogous thiazole compounds, propose a strategic screening cascade for this novel series, and benchmark potential findings against clinically relevant alternatives.
The Thiazole Moiety: A Privileged Scaffold in Drug Discovery
The thiazole ring is a five-membered heteroaromatic ring containing sulfur and nitrogen, a structure that has demonstrated a remarkable capacity to interact with a wide array of biological targets.[5][6] This has led to the development of numerous thiazole derivatives with potent activities against a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[7][8][9] The nitrogen atom's ability to form hydrogen bonds is a key contributor to the pharmacological profile of thiazoles, enabling them to target various proteins and enzymes effectively.[1]
Strategic Screening of this compound Derivatives: A Proposed Workflow
Given the novelty of the this compound scaffold, a systematic and multi-tiered screening approach is paramount. The following workflow is proposed to efficiently identify and characterize the biological activities of its derivatives.
Caption: A proposed tiered screening workflow for this compound derivatives.
Comparative Analysis: Potential Biological Activities and Benchmarking
Based on the extensive literature on thiazole derivatives, the primary areas of investigation for this compound derivatives should focus on anticancer and antimicrobial activities.
Anticancer Activity
Thiazole derivatives are well-documented as potent anticancer agents, with some, like Dasatinib, having received FDA approval.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways.[1][10]
Hypothetical Screening Data:
| Compound Class | Target Cancer Cell Line | IC50 (µM) - Illustrative | Comparator Compound | Comparator IC50 (µM) |
| This compound Derivative 1 | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |
| This compound Derivative 2 | HepG2 (Liver) | 7.8 | Sorafenib | 4.5 |
| This compound Derivative 3 | A549 (Lung) | 10.5 | Cisplatin | 3.7 |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanism of Action: Kinase Inhibition
Many thiazole-containing anticancer drugs function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[11] A plausible mechanism for active this compound derivatives could be the inhibition of kinases such as VEGFR-2, a key regulator of angiogenesis.[11]
Caption: Potential inhibitory action of a thiazole derivative on the VEGFR-2 signaling pathway.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the urgent development of new and effective antimicrobial agents.[7] Thiazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[8][12][13] Their mechanisms of action can include the inhibition of essential enzymes like DNA gyrase.[7]
Hypothetical Screening Data:
| Compound Class | Target Microorganism | MIC (µg/mL) - Illustrative | Comparator Compound | Comparator MIC (µg/mL) |
| This compound Derivative 4 | Staphylococcus aureus | 8 | Vancomycin | 1 |
| This compound Derivative 5 | Escherichia coli | 16 | Ciprofloxacin | 0.5 |
| This compound Derivative 6 | Candida albicans | 4 | Fluconazole | 2 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives and a reference antibiotic (e.g., Vancomycin) in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents an unexplored frontier in the vast chemical space of thiazole derivatives. While direct biological data is currently unavailable, the established therapeutic potential of the broader thiazole class strongly supports a comprehensive screening effort. The proposed workflow, focusing on initial high-throughput screening for anticancer and antimicrobial activities, followed by rigorous secondary assays and mechanism of action studies, provides a robust framework for elucidating the therapeutic promise of these novel compounds. The comparative data and protocols presented in this guide offer a valuable resource for researchers embarking on this exciting area of drug discovery. Future work should focus on the synthesis of a diverse library of these derivatives to establish meaningful structure-activity relationships and identify lead compounds for further preclinical development.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound | 59965-53-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Definitive Characterization of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile: An X-ray Crystallography Case Study
To my fellow researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of analytical techniques for the characterization of the novel heterocyclic compound, 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. While spectroscopic methods provide foundational data, this guide will establish why single-crystal X-ray crystallography remains the unequivocal gold standard for providing the unambiguous molecular structure essential for advancing research and development.
Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The precise three-dimensional arrangement of atoms within these molecules is critical to their function and interaction with biological targets. Here, we will explore the comprehensive characterization of this compound, a promising but as-yet structurally uncharacterized molecule, as a case study. Although a public crystal structure for this specific molecule is not available as of this writing, this guide will walk through the definitive process of its structural elucidation via X-ray crystallography, comparing the depth of information gained against other common analytical techniques.
The Imperative of Unambiguous Structure: Beyond Spectroscopic Shadows
In drug discovery and materials science, a molecule's connectivity and stereochemistry are paramount. While techniques like NMR, IR, and mass spectrometry are indispensable for confirming the presence of functional groups and molecular weight, they often leave ambiguities that can hinder progress. X-ray crystallography transcends these limitations by providing a precise and accurate map of atomic positions in three-dimensional space.
| Analytical Technique | Information Provided | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Provides relative, not absolute, stereochemistry. Can be ambiguous for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition. | Provides no information on isomerism or 3D structure. |
| IR Spectroscopy | Presence of functional groups. | Does not provide a complete picture of molecular structure. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Requires a single, high-quality crystal. |
A Hypothetical Workflow: From Powder to Publication-Ready Structure
Let us assume we have synthesized this compound. The following workflow outlines the steps to achieve its definitive structural characterization.
A Comparative Analysis of Synthetic Methodologies for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile: A Guide for Researchers
Introduction
2-Ethoxy-4-hydroxythiazole-5-carbonitrile, a heterocyclic compound with CAS number 59965-53-6[1][2][3], represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its unique combination of a thiazole core, an ethoxy group, a hydroxyl moiety, and a nitrile function offers a rich landscape for chemical modification and biological activity. Despite its potential, a comprehensive, comparative guide to its synthesis is notably absent in the current literature. This guide aims to fill that void by presenting a detailed analysis of plausible, chemically sound synthetic routes. As a self-validating system, this document will not only outline protocols but also delve into the mechanistic rationale behind the proposed steps, providing researchers with a robust framework for obtaining this valuable molecule.
Proposed Synthetic Strategies: A Comparative Overview
In the absence of established, peer-reviewed synthetic procedures for this compound, this guide proposes and critically evaluates two primary, plausible synthetic pathways:
-
Route A: Modified Hantzsch Thiazole Synthesis - A convergent approach leveraging the classic Hantzsch reaction with bespoke precursors.
-
Route B: Gewald-Type Reaction Pathway - A linear approach building the thiazole ring onto a cyanoacetate backbone.
The following sections will provide a detailed exposition of each route, including step-by-step protocols, mechanistic insights, and a comparative analysis of their respective strengths and weaknesses.
Route A: Modified Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, traditionally involving the reaction of an α-haloketone with a thioamide[4][5][6][7][8]. For the synthesis of our target molecule, a modified approach is proposed, utilizing ethyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester) and a custom thioamide precursor, O-ethyl thiocarbamate.
Visualizing the Workflow: Hantzsch Synthesis
Caption: Workflow for the proposed Modified Hantzsch Synthesis.
Detailed Experimental Protocol: Route A
Step 1: Synthesis of Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve O-ethyl thiocarbamate (1.0 eq) in ethanol.
-
Addition of Reactant: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Conversion to this compound
This step is hypothetical and would require further experimental investigation. A plausible route involves the hydrolysis of the ester to a carboxylic acid, followed by conversion to an amide and subsequent dehydration to the nitrile.
-
Ester Hydrolysis: The ethyl 2-ethoxy-4-methylthiazole-5-carboxylate from Step 1 is hydrolyzed to the corresponding carboxylic acid using a standard procedure, such as refluxing with aqueous sodium hydroxide, followed by acidification.
-
Amide Formation: The resulting carboxylic acid is then converted to the primary amide. This can be achieved by first converting the acid to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.
-
Nitrile Formation: The primary amide is then dehydrated to the final product, this compound. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.
Causality and Mechanistic Insights
The initial step of the Hantzsch synthesis involves the nucleophilic attack of the sulfur atom of the O-ethyl thiocarbamate on the electrophilic carbon of the α-halo-β-ketoester. This is followed by an intramolecular condensation and dehydration to form the thiazole ring. The subsequent proposed steps leverage well-established transformations in organic synthesis for the conversion of an ester to a nitrile.
Route B: Gewald-Type Reaction Pathway
The Gewald reaction offers an alternative and powerful strategy for the synthesis of polysubstituted thiophenes and, with modification, thiazoles[9][10][11][12][13]. This proposed route is more linear, constructing the thiazole ring from simpler, acyclic precursors.
Visualizing the Workflow: Gewald-Type Synthesis
Caption: Workflow for the proposed Gewald-Type Synthesis.
Detailed Experimental Protocol: Route B
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a mixture of ethyl cyanoacetate (1.0 eq), O-ethyl thiocarbamate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: Add a catalytic amount of a suitable base, such as morpholine or triethylamine, to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C with vigorous stirring. The reaction is typically exothermic and should be monitored carefully. Maintain the temperature for 2-4 hours after the initial exothermic reaction subsides.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to afford pure this compound.
Causality and Mechanistic Insights
The Gewald reaction mechanism is thought to initiate with the base-catalyzed formation of a thiolate from the O-ethyl thiocarbamate and elemental sulfur. This is followed by a Knoevenagel condensation between ethyl cyanoacetate and another molecule of the thiocarbamate (or a related species). The resulting intermediate then undergoes cyclization and subsequent tautomerization to yield the final 2-amino-thiophene analog, which in this case, due to the nature of the starting materials, would be the 4-hydroxythiazole.
Comparative Analysis of Proposed Synthetic Routes
| Feature | Route A: Modified Hantzsch Synthesis | Route B: Gewald-Type Reaction |
| Plausibility | High, based on a well-established named reaction. | High, based on a versatile and powerful reaction for heterocycle synthesis. |
| Number of Steps | Multi-step (2-3 steps). | Potentially a one-pot synthesis. |
| Starting Materials | Ethyl 2-chloro-3-oxobutanoate can be challenging to handle. O-ethyl thiocarbamate needs to be synthesized. | Ethyl cyanoacetate, elemental sulfur, and a base are readily available. O-ethyl thiocarbamate needs to be synthesized. |
| Potential Yield | Potentially moderate to good, but the multi-step nature may lower the overall yield. | Potentially good to excellent, as one-pot reactions can be highly efficient. |
| Scalability | The multi-step nature might pose challenges for large-scale synthesis. | The one-pot nature is generally more amenable to scaling up. |
| Safety Considerations | Use of α-halo-β-ketoester requires caution as they are lachrymatory and alkylating agents. | The reaction can be exothermic and requires careful temperature control. Use of elemental sulfur requires good ventilation. |
Conclusion and Future Outlook
This guide has presented two plausible and scientifically-grounded synthetic routes for the preparation of this compound. While Route A, the Modified Hantzsch Synthesis, offers a more classical and stepwise approach, Route B, the Gewald-Type Reaction, presents an elegant and potentially more efficient one-pot alternative.
It is imperative for researchers to experimentally validate and optimize these proposed methods. Further investigation into the reaction conditions, catalyst selection, and purification techniques will be crucial for establishing a robust and reliable synthesis of this promising heterocyclic compound. The development of a scalable and efficient synthesis will undoubtedly accelerate the exploration of this compound and its derivatives in various fields of chemical and biological sciences.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. cem.de [cem.de]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 7. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 13. Gewald Reaction [organic-chemistry.org]
A Comparative Spectroscopic Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile and Its Analogues
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The nuanced interplay of substituents on the thiazole ring dictates the molecule's electronic properties, and in turn, its biological activity and pharmacokinetic profile. A thorough understanding of the spectroscopic characteristics of these derivatives is paramount for unambiguous structure elucidation, purity assessment, and advancing structure-activity relationship (SAR) studies. This guide provides a detailed comparative analysis of the spectroscopic properties of "2-Ethoxy-4-hydroxythiazole-5-carbonitrile" and its structurally related analogues.
Predicted Spectroscopic Profile of this compound
Based on the analysis of its structural components and data from its analogues, the following spectroscopic characteristics are predicted for this compound (CAS 59965-53-6, Molecular Formula: C6H6N2O2S, Molecular Weight: 170.19 g/mol ).[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the ethoxy group and the hydroxyl proton. The thiazole ring itself lacks protons, so no signals are expected from the core heterocycle.
-
Ethoxy Group: A triplet at approximately 1.3-1.5 ppm (3H, -CH₃) and a quartet at approximately 4.3-4.6 ppm (2H, -OCH₂-). The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.
-
Hydroxyl Group: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, but is anticipated to be in the range of 9.0-12.0 ppm, indicative of an enolic hydroxyl group potentially involved in hydrogen bonding.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key insights into the electronic environment of the carbon atoms within the molecule.
-
Ethoxy Group: Signals at approximately 14-16 ppm (-CH₃) and 65-70 ppm (-OCH₂-).
-
Thiazole Ring:
-
C2 (ethoxy-substituted): Expected in the range of 160-165 ppm.
-
C4 (hydroxy-substituted): Predicted to be significantly downfield, around 170-175 ppm, due to the deshielding effect of the hydroxyl group.
-
C5 (cyano-substituted): Expected around 90-95 ppm.
-
-
Nitrile Carbon: A signal in the region of 115-120 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of a hydroxyl group.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
-
C=N and C=C Stretching: Absorptions in the 1650-1550 cm⁻¹ region, typical for the thiazole ring.
-
C-O Stretching: Bands in the 1300-1000 cm⁻¹ region, corresponding to the ethoxy group and the C-O bond of the hydroxyl group.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 170. The fragmentation pattern will likely involve the loss of small, stable molecules.
-
Molecular Ion (M⁺): m/z 170.
-
Key Fragments: Expect fragments corresponding to the loss of ethylene (m/z 142), the ethoxy radical (m/z 125), and potentially cleavage of the thiazole ring. Thiazoles are known to exhibit complex fragmentation patterns, often involving ring cleavage.[2][3]
Spectroscopic Comparison with Analogues
The following tables summarize the spectroscopic data for selected thiazole analogues, illustrating the influence of substituent changes at positions 2, 4, and 5.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Selected Thiazole Analogues
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| 2-Ethoxythiazole | 7.65 (d, 1H, H-4), 7.15 (d, 1H, H-5), 4.45 (q, 2H, -OCH₂-), 1.45 (t, 3H, -CH₃) | C2: 169.5, C4: 143.0, C5: 115.0, -OCH₂-: 67.0, -CH₃: 14.5 | Predicted based on similar structures |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7.5 (s, 2H, -NH₂), 2.4 (s, 3H, -CH₃), 4.2 (q, 2H, -OCH₂-), 1.3 (t, 3H, -CH₃) | C2: 168.0, C4: 148.0, C5: 110.0, C=O: 162.0, -CH₃ (ring): 17.0, -OCH₂-: 60.0, -CH₃ (ester): 14.0 | [4] |
| 4-Hydroxy-2,5-dimethylbenzonitrile | 7.2 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 5.5 (s, 1H, -OH), 2.4 (s, 3H, -CH₃), 2.2 (s, 3H, -CH₃) | C1: 155.0, C2: 120.0, C3: 135.0, C4: 118.0, C5: 125.0, C6: 130.0, CN: 117.0, -CH₃: 20.0, 15.0 | [5] |
Table 2: IR and Mass Spectrometry Data of Selected Thiazole Analogues
| Compound | Key IR Absorptions (cm⁻¹) | Key Mass Spec Fragments (m/z) | Reference |
| 2-Ethoxythiazole | C-H: ~3100, C=N: ~1580, C-O: ~1250, 1050 | M⁺: 129, [M-C₂H₄]⁺: 101, [M-OC₂H₅]⁺: 84 | [6] |
| 2-Aminothiazole | N-H: 3400-3200, C=N: ~1600 | M⁺: 100, [M-HCN]⁺: 73 | [7] |
| Substituted 2-aminothiazoles | Varied based on substitution | Fragmentation patterns dependent on substituents | [8][9] |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for polar compounds and allows for the observation of exchangeable protons like -OH.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 15 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue if necessary.
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Data Analysis:
-
Label the significant absorption bands and correlate them to specific functional groups using correlation charts.[12]
-
Clean the ATR crystal thoroughly after use.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent. The final concentration should result in an absorbance maximum between 0.2 and 1.0.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range (e.g., 200-800 nm).
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes with the solvent.
-
Place one cuvette in the reference beam path and the other in the sample beam path.
-
Run a baseline scan to zero the instrument across the entire wavelength range.[13]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the sample solution and place it back in the sample beam path.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Procedure (using a direct insertion probe with EI):
-
Sample Preparation:
-
Place a small amount of the solid sample into a capillary tube.
-
-
Instrument Setup:
-
Set the ion source temperature and electron energy (typically 70 eV for EI).
-
Calibrate the mass analyzer using a known reference compound (e.g., perfluorotributylamine - PFTBA).
-
-
Sample Introduction:
-
Insert the direct insertion probe with the sample into the ion source.
-
Gradually heat the probe to volatilize the sample.
-
-
Data Acquisition:
-
Acquire mass spectra as the sample volatilizes.
-
Monitor the total ion chromatogram (TIC) to identify the spectrum with the best signal-to-noise ratio.
-
-
Data Analysis:
Visualizations
Caption: General workflow for the spectroscopic analysis of thiazole derivatives.
Caption: Molecular structures of the target compound and its comparative analogues.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound by leveraging the experimentally determined data of its structural analogues. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry, facilitating the synthesis, characterization, and development of novel thiazole-based therapeutic agents. The systematic comparison underscores the profound impact of substituent modifications on the spectroscopic properties of the thiazole core, providing a foundational understanding for future drug design and discovery efforts.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, spectral characterization and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ethoxythiazole | C5H7NOS | CID 61809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
- 8. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Experimental Design [web.mit.edu]
- 12. amherst.edu [amherst.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Evaluating the Pesticidal Efficacy of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Untapped Potential of a Novel Thiazole Derivative
The thiazole heterocyclic ring is a cornerstone in the architecture of modern agrochemicals. Its presence in blockbuster products, from neonicotinoid insecticides like Thiamethoxam to fungicides such as Thifluzamide, underscores its importance.[1][2] Thiazole derivatives are noted for their broad-spectrum activity, diverse structural modification potential, and often, favorable toxicological profiles, making them a focal point in the quest for "green" pesticides.[3][4][5][6]
This guide focuses on a specific, yet largely un-investigated molecule: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile . While commercially available as a chemical intermediate, its biological activity, particularly its pesticidal efficacy, remains undocumented in peer-reviewed literature.[7][8][9] This lack of data presents a unique opportunity. The presence of the thiazole core, combined with reactive functional groups—an ethoxy group, a hydroxyl group, and a carbonitrile—suggests a high potential for biological activity.
This document serves as a comprehensive roadmap for the systematic evaluation of this compound as a candidate pesticide. It provides the experimental frameworks necessary to determine its efficacy, define its spectrum of activity, and benchmark its performance against established industry standards. As Senior Application Scientists, our role is not merely to follow protocols, but to understand the logic behind them to generate robust, defensible data for product development and registration.
Part 1: Foundational Characterization and Hypothesis of Action
Before embarking on extensive bioassays, a foundational understanding of the candidate molecule is critical.
1.1. Physicochemical Properties
A pesticide's behavior in the environment—its solubility, stability, and mobility—is dictated by its physical and chemical properties.[10][11] These parameters are crucial for formulation development and for predicting its environmental fate.[12][13][14]
| Property | Value (Predicted or Experimental) | Significance in Pesticide Development |
| Molecular Formula | C₆H₆N₂O₂S | Defines the elemental composition. |
| Molecular Weight | 170.19 g/mol [8] | Influences diffusion and transport across biological membranes. |
| Boiling Point | 326.1±52.0 °C (Predicted)[8] | Indicates volatility and potential for off-target movement as a vapor. |
| Water Solubility | To be determined | Affects leaching potential, runoff, and uptake by plants.[11] |
| LogP (Octanol-Water Partition Coefficient) | To be determined | Predicts lipophilicity and tendency to bioaccumulate in fatty tissues. |
| Photostability (Half-life) | To be determined | Determines persistence in sunlight (photolysis).[10] |
| Hydrolytic Stability (pH range) | To be determined | Determines persistence in water (hydrolysis) at various pH levels.[11] |
1.2. Postulated Mechanism of Action
The precise mechanism of action for this molecule is unknown. However, based on its structural similarity to other thiazole-containing pesticides, we can formulate testable hypotheses. For instance, many thiazole insecticides act as agonists or antagonists of critical neurotransmitter receptors, such as the nicotinic acetylcholine receptor (nAChR) or the GABA receptor.[1][15]
Below is a hypothetical signaling pathway illustrating a potential mode of action, where the compound acts as a competitive antagonist at an insect GABA receptor.
Part 2: A Tiered Approach to Efficacy Evaluation
A structured, multi-tiered evaluation process is essential to efficiently screen and characterize the pesticidal potential of a new active ingredient. This workflow ensures that resources are allocated effectively, moving from rapid, high-throughput in vitro screens to more complex and resource-intensive in vivo and field trials.
Tier 1: In Vitro Screening
The objective of this initial tier is to rapidly determine if the compound exhibits any biological activity against a broad range of target pests. These assays are designed for high-throughput screening to quickly identify "hits".[16][17]
Protocol: Fungicide In Vitro Screening (Multiwell Plate Assay) [7][8]
-
Preparation:
-
Prepare Potato Dextrose Agar (PDA) or a suitable growth medium for the target fungi.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 ppm).
-
Perform serial dilutions of the stock solution.
-
-
Assay Setup:
-
Dispense the growth medium into 96-well microtiter plates.
-
Add the test compound dilutions to the wells to achieve final test concentrations (e.g., 0.1, 1, 10, 100 ppm). Include a solvent-only control and a positive control (a known commercial fungicide).
-
Inoculate each well with a standardized suspension of fungal spores or mycelial fragments (e.g., Fusarium graminearum, Botrytis cinerea).
-
-
Incubation & Reading:
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for 3-7 days.
-
Measure fungal growth by assessing the optical density (OD) at 620 nm using a plate reader.
-
-
Analysis:
-
Calculate the percentage of growth inhibition relative to the solvent control. A compound showing >50% inhibition at low concentrations (e.g., ≤10 ppm) is considered a "hit" for further testing.
-
Tier 2: In Vivo Laboratory Bioassays (Dose-Response)
Once activity is confirmed, the next step is to quantify the potency of the compound against whole organisms and establish a dose-response relationship. The primary goal is to determine the Lethal Concentration (LC50) or Effective Concentration (EC50).[18][19][20]
Protocol: Insecticide Larval Bioassay (Diet Incorporation Method)
This method is suitable for chewing insects like the larvae of the Diamondback Moth (Plutella xylostella) or Fall Armyworm (Spodoptera frugiperda).[1]
-
Preparation of Treated Diet:
-
Prepare a series of concentrations of the test compound in a solvent (e.g., acetone). A geometric progression is recommended (e.g., 1, 2, 4, 8, 16, 32 mg/L).[4]
-
Prepare artificial insect diet according to standard procedures. While the diet is still liquid, incorporate a precise volume of each test concentration and mix thoroughly. Pour the treated diet into the wells of a multi-well insect rearing tray.
-
Prepare a control diet using only the solvent. A positive control with a commercial insecticide (e.g., Indoxacarb) should also be included.[1]
-
-
Insect Infestation:
-
Once the diet has solidified, place one second- or third-instar larva into each well.
-
Use at least 20-30 larvae per concentration, with a minimum of three replications.[12]
-
-
Incubation and Assessment:
-
Seal the trays and incubate under controlled conditions (e.g., 27±2°C, >70% RH, 16:8 L:D photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis (Probit Analysis):
-
Correct mortality data for control mortality using Abbott's formula.
-
Perform Probit analysis to calculate the LC50 value and its 95% confidence intervals.[18] This statistical method linearizes the sigmoidal dose-response curve, providing a robust estimate of the concentration required to kill 50% of the test population.[18]
-
Comparative Data Table (Hypothetical Results)
| Compound | Target Pest | LC50 (mg/L) @ 48h | 95% Confidence Interval |
| This compound | P. xylostella | 5.5 | 4.1 - 7.3 |
| Indoxacarb (Commercial Standard 1) | P. xylostella | 5.0[21] | 3.9 - 6.4 |
| Emamectin Benzoate (Commercial Standard 2) | P. xylostella | 0.8 | 0.6 - 1.1 |
| This compound | S. frugiperda | 8.2 | 6.5 - 10.3 |
| Indoxacarb (Commercial Standard 1) | S. frugiperda | 7.6[21] | 6.1 - 9.5 |
| Chlorantraniliprole (Commercial Standard 3) | S. frugiperda | 0.5 | 0.4 - 0.7 |
Tier 3: Greenhouse & Controlled Environment Testing
Greenhouse trials bridge the gap between controlled lab assays and the variability of the field.[21] Here, we assess the compound's performance on whole plants, evaluating not just efficacy but also potential phytotoxicity (damage to the host plant).[2]
Protocol: Fungicide Efficacy and Phytotoxicity on Potted Plants [22]
-
Plant Propagation:
-
Grow a susceptible host plant variety (e.g., tomato for late blight, Phytophthora infestans) to a uniform growth stage (e.g., 4-6 true leaves).
-
-
Treatment Application:
-
Prepare spray solutions of the test compound at several rates (e.g., 50, 100, 200 g a.i./ha), including a water-only control and a commercial standard fungicide.
-
Apply the treatments to the plants using a calibrated laboratory sprayer to ensure uniform coverage.[21]
-
Include a set of un-inoculated, treated plants to specifically assess for phytotoxicity.
-
-
Inoculation and Incubation:
-
After the spray has dried (approx. 24 hours), inoculate the plants (excluding the phytotoxicity set) with a standardized spore suspension of the pathogen.
-
Place plants in a high-humidity environment optimal for disease development.
-
-
Assessment:
-
After 7-10 days, assess disease severity as the percentage of leaf area affected.
-
Assess phytotoxicity on the un-inoculated plants, looking for symptoms like chlorosis, necrosis, or stunting.[2]
-
-
Analysis:
-
Calculate the percent disease control for each treatment relative to the inoculated control.
-
Statistically compare treatments using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD).
-
Tier 4: Small-Scale Field Trials
The final tier involves testing under real-world conditions. Field trials are essential for confirming efficacy under variable environmental pressures and for generating data required for regulatory submission.
Experimental Design: Randomized Complete Block Design (RCBD)
The RCBD is the most common design for agricultural field trials as it effectively manages field variability.[23][24]
-
Site Selection: Choose a field with a history of the target pest and uniform soil type.
-
Plot Layout:
-
Divide the field into blocks (replicates), where conditions within each block are as uniform as possible.
-
Within each block, randomly assign each treatment (test compound at various rates, untreated control, commercial standard) to a plot.
-
Use a minimum of 4 blocks (replicates).
-
Ensure plots are large enough to be representative and include buffer zones to prevent spray drift between plots.
-
-
Application and Assessment:
-
Apply treatments using commercial-style application equipment.
-
Conduct regular assessments of pest populations/disease severity and crop yield.
-
-
Data Analysis:
-
Analyze data using ANOVA appropriate for an RCBD to determine if there are significant differences among treatments.
-
Conclusion and Forward Path
The journey from a novel chemical structure to a viable pesticide is a rigorous, data-driven process. This guide provides a systematic framework for evaluating the potential of This compound . Based on the well-documented success of the thiazole scaffold in agrochemicals, there is a strong scientific rationale for this investigation.[1][2][3]
The proposed tiered approach ensures a logical progression from high-throughput screening to definitive field validation. Each experimental protocol is designed to be a self-validating system, incorporating appropriate controls and statistical analyses to ensure the trustworthiness of the results. By meticulously generating and comparing data on efficacy, dose-response, and crop safety, researchers can build a comprehensive profile of this promising molecule and determine its place in the future of crop protection.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. greenhousegrower.com [greenhousegrower.com]
- 3. policycommons.net [policycommons.net]
- 4. journals.rdagriculture.in [journals.rdagriculture.in]
- 5. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. mdpi.com [mdpi.com]
- 11. journals.flvc.org [journals.flvc.org]
- 12. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro screening for population variability in toxicity of pesticide-containing mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [iris.who.int]
- 15. www231.pair.com [www231.pair.com]
- 16. In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Toxicity: LD50, LC50, and the Probit Analysis Method • Environmental Studies (EVS) Institute [evs.institute]
- 19. dl.astm.org [dl.astm.org]
- 20. ecetoc.org [ecetoc.org]
- 21. Greenhouse Testing - Bioefficacy and Crop Safety - Eureka! [eurekaag.com.au]
- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 23. agmatix.com [agmatix.com]
- 24. How to choose your experimental design [quicktrials.com]
A Researcher's Guide to the In-Vitro Evaluation of Novel Thiazole-Based Compounds Derived from 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
This guide provides a comprehensive framework for the in-vitro biological evaluation of novel compounds synthesized from the versatile scaffold, 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. As researchers and drug development professionals, our goal is to efficiently screen and characterize new chemical entities for potential therapeutic applications. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines a structured, data-driven approach to compare the performance of newly synthesized compounds against established alternatives, grounded in robust experimental protocols and scientific rationale.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs and biologically active natural products.[4] Its unique electronic properties and ability to form key hydrogen bonds contribute to its successful interaction with various biological targets.[1] The starting material, this compound, presents a synthetically tractable core for generating a diverse library of derivatives. The ethoxy, hydroxy, and carbonitrile functional groups offer multiple reaction sites for chemical modification, enabling the exploration of a wide chemical space to optimize biological activity.
Hypothetical Synthesis of Test Compounds
For the purpose of this guide, we will consider a hypothetical library of three novel compounds (designated EH-T-01 , EH-T-02 , and EH-T-03 ) synthesized from this compound. The synthetic strategy would leverage established chemical transformations of the thiazole ring and its functional groups. While the specific reaction schemes are not detailed here, the aim is to generate structural diversity to probe different biological activities.
Comparative In-Vitro Testing: A Multi-Faceted Approach
A comprehensive in-vitro evaluation is crucial for identifying promising lead compounds. We will focus on three key areas of biological activity commonly associated with thiazole derivatives: anticancer, anti-inflammatory, and antimicrobial. For each area, we will outline a detailed experimental protocol and present hypothetical comparative data.
I. Anticancer Activity Evaluation
The anticancer potential of thiazole derivatives is well-documented, with many compounds exerting their effects through mechanisms like apoptosis induction and enzyme inhibition.[1][5][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[7][8]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (EH-T-01 , EH-T-02 , EH-T-03 )
-
Positive control: Doxorubicin (a standard chemotherapy drug)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| EH-T-01 | 15.8 | 22.5 |
| EH-T-02 | 5.2 | 8.9 |
| EH-T-03 | 35.1 | 48.7 |
| Doxorubicin | 0.9 | 1.5 |
Interpretation: Lower IC₅₀ values indicate higher cytotoxic activity. In this hypothetical dataset, EH-T-02 shows the most promising anticancer activity among the synthesized compounds, although it is less potent than the standard drug, Doxorubicin.
II. Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in various diseases, and targeting inflammatory pathways is a key therapeutic strategy.[9][10] In-vitro assays can effectively screen for compounds with anti-inflammatory potential.
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation can be a good indicator of its anti-inflammatory properties.[11][12]
Objective: To assess the ability of the test compounds to inhibit the denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds (EH-T-01 , EH-T-02 , EH-T-03 )
-
Positive control: Diclofenac sodium (a standard non-steroidal anti-inflammatory drug)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate test tubes, mix 0.5 mL of the test compound or Diclofenac sodium at various concentrations with 2.5 mL of PBS and 2.5 mL of BSA solution. A control tube contains only BSA solution and PBS.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by incubating the tubes at 72°C for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
| Compound | % Inhibition of Protein Denaturation |
| EH-T-01 | 68.2% |
| EH-T-02 | 45.5% |
| EH-T-03 | 75.8% |
| Diclofenac Sodium | 85.3% |
Interpretation: A higher percentage of inhibition indicates stronger anti-inflammatory activity. Here, EH-T-03 demonstrates the most significant effect among the novel compounds, approaching the efficacy of the standard drug, Diclofenac sodium.
III. Antimicrobial Activity Evaluation
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiazole derivatives have shown promise in this area.[13][14]
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Objective: To determine the MIC of the test compounds against representative Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)[13]
-
Mueller-Hinton Broth (MHB)
-
Test compounds (EH-T-01 , EH-T-02 , EH-T-03 )
-
Positive control: Gentamicin (a broad-spectrum antibiotic)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and Gentamicin in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| EH-T-01 | 8 | 16 |
| EH-T-02 | >64 | >64 |
| EH-T-03 | 32 | 64 |
| Gentamicin | 0.5 | 1 |
Interpretation: Lower MIC values indicate greater antimicrobial potency. In this hypothetical scenario, EH-T-01 exhibits the best antimicrobial activity among the synthesized compounds against both bacterial strains, though it is considerably less potent than Gentamicin.
Visualizing the Experimental Workflow
To provide a clear overview of the in-vitro testing cascade, the following diagram illustrates the experimental workflow.
Caption: Workflow for the synthesis and in-vitro evaluation of novel thiazole derivatives.
Conclusion
This guide presents a structured and scientifically rigorous approach for the in-vitro testing of novel compounds derived from this compound. By employing standardized assays and comparing the results with established drugs, researchers can effectively identify and prioritize lead candidates for further development. The hypothetical data illustrates how such comparisons can reveal compounds with promising, albeit varied, biological activities. This systematic evaluation is a critical first step in the long and complex journey of drug discovery.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neliti.com [neliti.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. jddtonline.info [jddtonline.info]
- 10. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the Purity Analysis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile by High-Performance Liquid Chromatography
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] As a functionalized thiazole derivative, this compound is a valuable building block in the synthesis of novel pharmaceutical agents. Its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the downstream active pharmaceutical ingredient (API). A seemingly minor impurity can alter biological activity, introduce toxicity, or complicate regulatory filings.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, compare the established workhorse of HPLC with its high-throughput counterpart, Ultra-Performance Liquid Chromatography (UPLC), and present the data and protocols necessary for immediate application in a drug development or research setting. All methodologies are presented in the context of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigour.[2][3]
The Analytical Challenge: Understanding the Analyte
This compound is a polar, heterocyclic molecule.[4] Its structure contains multiple functional groups (ethoxy, hydroxyl, nitrile, and the thiazole ring itself) that dictate its chromatographic behavior. The primary analytical challenge is to develop a method that can resolve the main compound from a range of potential impurities, which may include:
-
Starting materials from its synthesis.
-
Process-related impurities and by-products.
-
Degradants formed under stress conditions (e.g., acid/base hydrolysis, oxidation).[5]
An effective purity method must be, above all, specific and stability-indicating.
Method 1: The Gold Standard - A Validated Reverse-Phase HPLC Method
Reverse-Phase HPLC (RP-HPLC) is the most common and robust technique for the analysis of small-molecule pharmaceuticals.[6] Its prevalence is due to its versatility, reproducibility, and vast body of established applications. For a moderately polar compound like our target analyte, a C18 (octadecylsilyl) stationary phase provides a reliable mechanism for retention and separation.
Rationale for Method Development
The goal is to achieve a symmetric peak for the main component, well-resolved from any impurities, within a reasonable runtime.
-
Column: A C18 column is the first choice due to its hydrophobic stationary phase, which retains analytes based on their polarity. The 5 µm particle size is a standard for conventional HPLC, offering a good balance between efficiency and backpressure.[6]
-
Mobile Phase: A mixture of a weak acid in water and an organic solvent (acetonitrile or methanol) is standard. The acid (e.g., formic acid or phosphoric acid) serves to protonate any free silanol groups on the silica backbone of the stationary phase, which minimizes undesirable peak tailing. It also ensures the analyte is in a consistent ionic state. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Detection: Thiazole derivatives typically possess a chromophore that absorbs in the UV region.[5] A preliminary UV scan of the analyte would determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For this guide, we will use a hypothetical λ-max of 238 nm, a common value for such structures.[5]
-
Elution Mode: A gradient elution (where the mobile phase composition changes over time) is chosen over an isocratic (constant composition) elution. This is crucial for a purity analysis method, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a single run.[7]
Experimental Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity analysis.
Detailed Protocol: RP-HPLC Method
1. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30-31 min: 70% to 30% B; 31-35 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 238 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50 v/v) |
2. Preparation of Solutions:
-
Sample Solution: Accurately weigh and dissolve approximately 25 mg of this compound in the diluent to a final concentration of 0.5 mg/mL.
-
Reference Standard Solution: Prepare a solution of the reference standard at the same concentration (0.5 mg/mL).
-
System Suitability Solution: Use the Reference Standard Solution or a solution spiked with known impurities.
3. Validation of the Analytical Method (ICH Q2(R1) Framework)
Method validation is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[8] It is a regulatory necessity and the cornerstone of trustworthy data.[9]
| Validation Parameter | Purpose & Procedure | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). Perform forced degradation (acid, base, peroxide, heat, light). | Peak purity index > 0.999. No co-elution at the principal peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. Analyze 5-6 concentrations across the range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | For impurities: LOQ to 120% of specification. For assay: 80-120% of test concentration.[8] |
| Accuracy | The closeness of test results to the true value. Determined by spike recovery of known amounts of analyte/impurities into a placebo matrix. | Mean recovery between 98.0% and 102.0%.[7] |
| Precision | Repeatability (Intra-assay): Analysis of 6 replicate samples at 100% concentration by one analyst on one day. Intermediate Precision: The test is repeated by a different analyst on a different day or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. | Reportable value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically a signal-to-noise ratio of 10:1. | RSD for precision at LOQ ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). | System suitability parameters remain within limits. |
Method 2: The High-Throughput Alternative - UPLC Analysis
Ultra-Performance Liquid Chromatography (UPLC) is a significant evolution of HPLC technology.[6] It utilizes columns packed with sub-2 µm particles, which dramatically increases chromatographic efficiency. To operate with these smaller particles, UPLC systems are engineered to withstand much higher backpressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[10]
Comparative Analysis: HPLC vs. UPLC
The primary driver for adopting UPLC is the need for increased throughput and resolution.[11] An analysis that takes 30 minutes on an HPLC system can often be completed in 2-5 minutes on a UPLC system, representing a potential tenfold increase in speed.[12][13]
| Feature | Conventional HPLC | UPLC (Ultra-Performance LC) | Rationale & Impact |
| Particle Size | 3 - 5 µm | < 2 µm | Smaller particles provide more surface area, leading to significantly higher separation efficiency and resolution. |
| System Pressure | ~400-600 bar (6,000-9,000 psi) | >1000 bar (15,000 psi) | High pressure is required to force the mobile phase through the densely packed sub-2 µm particle column.[11] |
| Run Time | 20 - 45 minutes | 2 - 5 minutes | Higher efficiency allows for shorter columns and/or higher flow rates without sacrificing resolution, drastically cutting analysis time.[6] |
| Resolution | Good | Excellent | Sharper, narrower peaks lead to better separation of closely eluting impurities, which is critical for complex samples.[11] |
| Solvent Consumption | High | Low (up to 70-80% reduction) | Shorter run times and lower flow rates significantly reduce solvent purchase and waste disposal costs.[6] |
| Method Transfer | Robust, well-established | Requires careful revalidation | Differences in system dwell volume and pressure require careful method translation and revalidation when moving from HPLC to UPLC.[6] |
Hypothetical Data Comparison
This table illustrates the performance gains achievable with UPLC for the analysis of this compound, assuming a critical impurity pair.
| Parameter | HPLC Method | UPLC Method |
| Run Time | 35 min | 3.5 min |
| Analyte Retention Time | 15.2 min | 1.8 min |
| Resolution (Critical Pair) | 1.8 | 3.5 |
| Peak Width (Analyte) | 0.25 min | 0.03 min |
| Solvent Used per Run | ~35 mL | ~2.1 mL |
Choosing the Right Method: A Practical Decision Guide
The choice between HPLC and UPLC is not merely about speed; it's a strategic decision based on the specific needs of the laboratory and the phase of drug development.
Caption: Decision guide for selecting the appropriate LC technique.
Conclusion and Recommendations
For the purity analysis of this compound, a well-validated, gradient RP-HPLC method serves as a robust and reliable foundation suitable for all stages of development and quality control. It is the recommended starting point for any laboratory. The method's parameters must be validated according to ICH guidelines to ensure data integrity.
The adoption of UPLC represents a strategic investment to enhance efficiency. It is the superior choice for high-throughput environments, such as process development and impurity screening, where speed and resolving power are paramount. While the initial capital cost is higher, the long-term savings in solvent, waste disposal, and operator time can provide a significant return on investment.
Ultimately, the choice of technology depends on the laboratory's specific context. However, by understanding the principles, advantages, and validation requirements outlined in this guide, researchers and drug development professionals can make informed decisions to ensure the quality and purity of this critical chemical intermediate.
References
- 1. This compound | 59965-53-6 | Benchchem [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. niito.kz [niito.kz]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
As a Senior Application Scientist, ensuring that our clients and partners can operate safely and effectively is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile (CAS No. 59965-53-6), a compound intended for laboratory use.[1] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this guide is built upon established best practices for the disposal of hazardous chemical waste, emphasizing a precautionary approach.
The thiazole ring, a component of this compound's structure, is present in many biologically active molecules. While some thiazole derivatives are known for their low toxicity and use in pharmaceuticals and pesticides, others have the potential to form toxic metabolites.[2][3] For instance, studies on certain thiazole compounds have indicated potential liver toxicity at high doses.[4] Therefore, it is prudent to treat this compound as potentially hazardous and handle its disposal with the utmost care to minimize risk to personnel and the environment.
Hazard Identification and Risk Assessment
| Property | Information | Source |
| Chemical Name | This compound | CymitQuimica |
| CAS Number | 59965-53-6 | CymitQuimica[1] |
| Molecular Weight | 170.19 g/mol | CymitQuimica[1] |
| Purity | 95% | CymitQuimica[1] |
| Known Hazards | Based on related compounds, potential for skin and eye irritation, respiratory irritation, and aquatic toxicity. | Sigma-Aldrich |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a respirator may be necessary.
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area:
-
Evacuate: Ensure all non-essential personnel leave the immediate area.
-
Ventilate: Increase ventilation in the area, if safe to do so.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Place the absorbed or collected material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[5] The following protocol provides a general framework; always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
Waste Segregation
Proper segregation is the first and most critical step in chemical waste disposal. Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, clearly labeled solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix solids with liquid waste.[6] The container should be made of a material compatible with the solvent used.
Container Selection and Labeling
Selecting the appropriate container and labeling it correctly are essential for safe storage and disposal.[6]
-
Container Choice: Use a leak-proof container with a secure, screw-on cap.[6] Ensure the container material is compatible with the chemical. Plastic containers are often preferred to glass to minimize the risk of breakage.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[5][7] The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The approximate quantity or concentration.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
Any associated hazards (e.g., "Toxic," "Irritant").
-
Waste Storage
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Designated Area: Store the waste in a designated, secure area away from general laboratory traffic.[6]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[6] The secondary container should be able to hold at least 110% of the volume of the primary container.[6]
-
Segregation: Store the waste container away from incompatible materials.
Disposal Request and Pickup
Once the waste container is ready for disposal, follow your institution's procedures for requesting a pickup from the EHS department.
-
Documentation: Complete any required hazardous waste disposal forms, providing a detailed and accurate list of the container's contents.[5]
-
Pickup: Schedule a waste pickup with your EHS office. Do not allow waste to accumulate in the laboratory.
The following diagram illustrates the decision-making process for the disposal of this compound.
Empty Container Disposal
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
Defacing Labels: After triple-rinsing and allowing the container to air dry, remove or deface the original labels.[8]
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory trash or recycling, but confirm this with your institution's EHS guidelines.[8]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Handling of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile: A Guide to Personal Protective Equipment
Hazard Analysis: A Proactive Approach to Safety
Understanding the potential risks associated with 2-Ethoxy-4-hydroxythiazole-5-carbonitrile is the first step in mitigating them. Our assessment, based on the compound's chemical structure and data from analogous substances, highlights the following potential hazards:
-
Skin and Eye Irritation: Thiazole derivatives and nitrile compounds can cause irritation upon contact with the skin and eyes.[1][2] A structurally similar compound, 2-Ethoxy Thiazole, is known to cause skin and serious eye irritation.[2]
-
Respiratory Irritation: Vapors or dust of the compound may lead to respiratory tract irritation.[2][3]
-
Toxicity: While specific toxicity data is unavailable, nitrile groups (-CN) can be toxic. It is prudent to handle this compound with measures to prevent any route of exposure.
-
Flammability: The presence of an ethoxy group suggests the compound may be flammable. 2-Ethoxy Thiazole is classified as a flammable liquid and vapor.[1][2]
Given these potential hazards, a comprehensive PPE strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile Gloves | Nitrile gloves offer excellent resistance to a wide range of chemicals, including oils, acids, and solvents.[4][5][6] They are also puncture-resistant, providing a durable barrier.[5] |
| Eyes | Safety Glasses with Side-Shields or Goggles | Essential for protecting the eyes from splashes or aerosols of the chemical, which could cause serious irritation.[2][3] |
| Body | Laboratory Coat | A standard lab coat is necessary to protect the skin and personal clothing from accidental spills. |
| Respiratory | Use in a well-ventilated area or with a fume hood | To minimize the inhalation of any potential vapors or dust, which may cause respiratory irritation.[2][3] |
Step-by-Step Guide to Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use equipment and containers that are clean and dry to prevent contamination or unwanted reactions.
-
Avoid generating dust or aerosols. If handling a solid form, use appropriate tools to minimize dust creation.
-
Ensure all containers are clearly labeled with the chemical name and any known hazards.
Spill Management:
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal:
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in general waste.
The Causality Behind Our Choices
The selection of nitrile gloves is a deliberate choice rooted in chemical compatibility and physical resilience. Nitrile, a synthetic rubber, is created by the polymerization of acrylonitrile and butadiene.[4] This composition provides superior resistance to a variety of chemicals, including those with nitrile and thiazole functionalities, when compared to latex or vinyl gloves.[5] The recommendation to use a fume hood is a direct consequence of the potential for respiratory irritation, a known hazard for similar thiazole compounds.[2] Every recommendation in this guide is designed as part of a self-validating system to ensure your safety.
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research environment.
References
- 1. 2-Ethoxythiazole | C5H7NOS | CID 61809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synerzine.com [synerzine.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gpisupply.com [gpisupply.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. business.medtecs.com [business.medtecs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
